Technical Documentation Center

9-Nonadecanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Nonadecanone
  • CAS: 75030-48-7

Core Science & Biosynthesis

Foundational

9-nonadecanone physical and chemical properties

An In-Depth Technical Guide to 9-Nonadecanone for Advanced Research Introduction 9-Nonadecanone (CAS RN: 75030-48-7) is a long-chain, symmetrical aliphatic ketone. Comprising a 19-carbon backbone with a carbonyl group at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 9-Nonadecanone for Advanced Research

Introduction

9-Nonadecanone (CAS RN: 75030-48-7) is a long-chain, symmetrical aliphatic ketone. Comprising a 19-carbon backbone with a carbonyl group at the C-9 position, this molecule holds significant interest for researchers in organic synthesis, materials science, and drug discovery. Its long alkyl chains confer distinct lipophilic properties, while the central carbonyl group provides a site for a variety of chemical transformations. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 9-nonadecanone, alongside a discussion of its synthesis, potential applications, and safe handling practices, tailored for a scientific audience.

Physicochemical Properties

The physicochemical properties of 9-nonadecanone are central to its application and handling. The long aliphatic chains dominate its physical behavior, rendering it a waxy solid at room temperature with low solubility in polar solvents.

PropertyValueReference/Comment
Molecular Formula C₁₉H₃₈O[1][2]
Molecular Weight 282.51 g/mol [1][2]
CAS Number 75030-48-7[1][3]
Appearance White to almost white powder or crystalline solid[3]
Melting Point 49.0 - 53.0 °C[3]
Boiling Point Data not available. For the isomer 10-nonadecanone: 351.2°C at 760 mmHg[4] The boiling point is expected to be similar to its isomer.
Density Data not available. For the isomer 10-nonadecanone: 0.832 g/cm³[4][5] The density is expected to be less than water.
Solubility Insoluble in water; soluble in organic solvents.[6][7][8][9][10] As with other long-chain ketones, solubility in water is negligible, while it is expected to be soluble in solvents like ethanol, acetone, and ethers.
Purity >98.0% (by GC)[3]

Spectroscopic Characterization

While experimental spectra for 9-nonadecanone are not widely available, its structure allows for a confident prediction of its key spectroscopic features. This is crucial for researchers synthesizing or handling this compound to confirm its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of 9-nonadecanone is expected to be dominated by two key features:

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the long alkyl chains.

  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone.[11][12][13] The absence of conjugation with double bonds or aromatic rings places this peak in its typical region.

NMR Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum of 9-nonadecanone is predicted to be relatively simple due to the molecule's symmetry. Key expected signals include:

  • A triplet at approximately 0.88 ppm, integrating to 6H, corresponding to the two terminal methyl (CH₃) groups.

  • A large, complex multiplet between approximately 1.20 and 1.60 ppm, arising from the numerous methylene (CH₂) groups of the alkyl chains.

  • A triplet at approximately 2.40 ppm, integrating to 4H, corresponding to the methylene groups alpha to the carbonyl group (α-CH₂). These protons are deshielded by the electron-withdrawing effect of the carbonyl group.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton:

  • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around 205-220 ppm.[15][16][17] This signal is typically weak due to the lack of an attached proton and a long relaxation time.[18]

  • Alpha-Carbons (α-C): The carbons adjacent to the carbonyl group are expected to resonate around 40-45 ppm.

  • Alkyl Chain Carbons: A series of peaks in the upfield region (approximately 14-32 ppm), corresponding to the carbons of the octyl chains. The terminal methyl carbon would appear at approximately 14 ppm.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 9-nonadecanone is expected to display a molecular ion peak (M⁺) at m/z 282. The fragmentation pattern would be dominated by α-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. This would lead to the formation of characteristic acylium ions.[19][20][21][22] For 9-nonadecanone, α-cleavage would result in the loss of an octyl radical (C₈H₁₇•) to give an acylium ion at m/z 155, and the loss of a decyl radical (C₁₀H₂₁•) to give an acylium ion at m/z 183. The McLafferty rearrangement is also a possibility for long-chain ketones, which would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[20][21]

Synthesis of 9-Nonadecanone

The synthesis of symmetrical long-chain ketones like 9-nonadecanone can be approached through several established organic chemistry methodologies. A plausible and efficient route is the reaction of an organometallic reagent with a carboxylic acid derivative.

G cluster_0 Plausible Synthesis of 9-Nonadecanone Nonanoic_Acid Nonanoic Acid Nonanoyl_Chloride Nonanoyl Chloride Nonanoic_Acid->Nonanoyl_Chloride SOCl₂ or (COCl)₂ Lithium_Dinonylcuprate Lithium Dinonylcuprate Nonanoyl_Chloride->Lithium_Dinonylcuprate 2 eq. n-Octyllithium, CuI 9_Nonadecanone 9-Nonadecanone Lithium_Dinonylcuprate->9_Nonadecanone Reaction with Nonanoyl Chloride

Caption: A plausible synthetic pathway to 9-nonadecanone.

Experimental Protocol: Synthesis via Organocuprate Reagent

This protocol is a general representation of a common method for synthesizing ketones.

  • Preparation of Nonanoyl Chloride: To a solution of nonanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain crude nonanoyl chloride.

  • Preparation of Lithium Dioctylcuprate: In a separate flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran at 0°C. Add two equivalents of n-octyllithium dropwise, maintaining the temperature below 0°C. The formation of the Gilman reagent, lithium dioctylcuprate, is indicated by a color change.

  • Coupling Reaction: Add the previously prepared nonanoyl chloride to the solution of lithium dioctylcuprate at low temperature (e.g., -78°C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 9-nonadecanone can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Potential Transformations

The chemistry of 9-nonadecanone is primarily dictated by the reactivity of the carbonyl group.

G cluster_reactions Key Reactions of the Carbonyl Group 9_Nonadecanone {9-Nonadecanone | C₁₉H₃₈O} Reduction Reduction NaBH₄ or LiAlH₄ 9_Nonadecanone->Reduction Forms 9-Nonadecanol Grignard Grignard Reaction R-MgBr 9_Nonadecanone->Grignard Forms Tertiary Alcohol Wittig Wittig Reaction Ph₃P=CHR 9_Nonadecanone->Wittig Forms Alkene Reductive_Amination Reductive Amination NH₃, H₂, Catalyst 9_Nonadecanone->Reductive_Amination Forms 9-Aminononadecane

Caption: Key chemical transformations of 9-nonadecanone.

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol (9-nonadecanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For example, Grignard reagents (R-MgX) can add to the carbonyl to form a tertiary alcohol after acidic workup.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.

  • Reductive Amination: 9-Nonadecanone can be converted to the corresponding amine, 9-aminononadecane, through reductive amination. This involves the formation of an imine intermediate with ammonia or a primary amine, followed by reduction.

Potential Applications in Research and Drug Development

While direct applications of 9-nonadecanone in drug development are not extensively documented, the biological activities of other long-chain aliphatic ketones suggest several promising avenues for investigation.[23][24][25][26]

  • Antimicrobial Research: Long-chain ketones have been reported to possess antimicrobial and antifungal properties.[23][24][25] The lipophilic nature of the long alkyl chains allows for interaction with and disruption of microbial cell membranes. 9-Nonadecanone could be investigated as a potential antimicrobial agent or as a scaffold for the development of new antimicrobial compounds.

  • Anti-inflammatory and Cytotoxic Studies: Some long-chain ketones isolated from natural sources have demonstrated anti-inflammatory and cytotoxic activities.[26] These properties are of significant interest in the development of new therapeutics for a range of diseases, including cancer and inflammatory disorders.

  • Drug Delivery Systems: The amphiphilic character that could be imparted to derivatives of 9-nonadecanone makes it a candidate for use in the formulation of drug delivery systems, such as liposomes or nanoparticles. The long alkyl chains can facilitate encapsulation of hydrophobic drugs.

  • Chemical Probe Development: Due to its specific structure, 9-nonadecanone and its derivatives could be used as chemical probes to study lipid metabolism and signaling pathways.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors that may be generated, especially upon heating.

  • Fire Safety: While not expected to be highly flammable, keep away from open flames and high heat sources. Use appropriate fire extinguishers (e.g., dry chemical, CO₂) in case of a fire.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • BenchChem. (2025). Comparative Antimicrobial Activity of 9-Heptadecanone and Other Ketones: A Guide for Researchers.
  • Scholars' Mine. (n.d.).
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • Hoerr, C. W., Reck, R. A., Corcoran, G. B., & Harwood, H. J. (n.d.). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Physical Chemistry.
  • ACS Publications. (n.d.). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents.
  • University of Calgary. (n.d.). IR: ketones.
  • University of Colorado Boulder. (n.d.).
  • NextSDS. (n.d.). 9-NONADECANONE — Chemical Substance Information. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Guidechem. (n.d.). 504-57-4 10-NONADECANONE C19H38O, Formula,NMR,Boiling Point,Density,Flash Point.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • PMC. (n.d.). Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones.
  • ChemSynthesis. (2025, May 20). 9-nonadecanone - C19H38O, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (2015, January 12). (PDF) long chain aliphatic hydroxy ketones isolated from biological active plant sources during last 50 years.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • JoVE. (2024, December 5).
  • ResearchGate. (2011, November). Catalyst-free Synthesis of Symmetrical Diaryl Ketones from Arylstannanes and Oxalyl Chloride | Request PDF.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones.
  • YouTube. (2023, January 4).
  • NIST. (n.d.).
  • MDPI. (2024, July 2). Enhanced Antibacterial Activity of Vancomycin Loaded on Functionalized Polyketones.
  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.
  • PubMed. (2008, May 2).
  • ScienceOpen. (n.d.). Functionalized aliphatic polyketones with germicide activity.
  • INCHEM. (n.d.). 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42).
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy.
  • Fisher Scientific. (2014, September 12).
  • University of Sheffield. (n.d.). 13 Carbon NMR.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (n.d.).
  • ACS Publications. (1998, July 22). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†.
  • PubChem. (n.d.). 10-Nonadecanone. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.
  • ChemIndex. (n.d.). 504-57-4 | 10-Nonadecanone.
  • ACS Publications. (2019, April 3). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines.
  • MPG.PuRe. (n.d.). Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans.
  • NIST. (n.d.). 2-Nonadecanone. Retrieved from [Link]

  • PMC. (2012, March 13).

Sources

Exploratory

The Multifaceted Role of 9-Nonadecanone in Insect Chemical Communication: A Technical Guide

Abstract Long-chain ketones are pivotal in the intricate world of insect chemical communication, serving as critical semiochemicals that mediate a variety of behaviors essential for survival and reproduction. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Long-chain ketones are pivotal in the intricate world of insect chemical communication, serving as critical semiochemicals that mediate a variety of behaviors essential for survival and reproduction. Among these, 9-nonadecanone (C₁₉H₃₈O), a saturated ketone, has emerged as a significant, albeit nuanced, player in the pheromonal bouquets of numerous insect species. This technical guide provides an in-depth exploration of the core functions of 9-nonadecanone in insect pheromone research. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights, and detailed experimental methodologies. We will delve into its role as a contact pheromone in mate recognition, its potential as a kairomone, and its significance in oviposition behaviors. Furthermore, this guide will furnish detailed protocols for the extraction, analysis, synthesis, and bioassay of 9-nonadecanone, providing a comprehensive resource for its study and application in integrated pest management and beyond.

Introduction: The Chemical Language of Insects and the Place of 9-Nonadecanone

Insects have evolved a sophisticated chemical language, utilizing a vast arsenal of semiochemicals to navigate their environment and interact with conspecifics and other organisms. Cuticular hydrocarbons (CHCs), a waxy layer on the insect's exoskeleton, initially evolved to prevent desiccation but have been co-opted for communication.[1] These complex blends of alkanes, alkenes, and methyl-branched hydrocarbons often include oxygenated derivatives like long-chain ketones.[1] These ketones, due to their lower volatility compared to other pheromone components, often function as contact or short-range pheromones, requiring direct interaction for signal transduction.

9-Nonadecanone, with its 19-carbon chain, is a recurring motif in the CHC profiles of various insect orders. While not as ubiquitously studied as some other pheromone components, its presence is often sex-specific or varies in concentration with reproductive status, pointing to a significant role in chemical signaling. This guide will illuminate the current understanding of 9-nonadecanone's function, moving from its chemical properties to its ecological significance.

Biosynthesis and Chemical Ecology of 9-Nonadecanone

The biosynthesis of long-chain ketones in insects is an area of active research. It is generally understood that these compounds are derived from fatty acid metabolism.[2] The process likely involves the elongation of fatty acyl-CoAs to produce very-long-chain fatty acids (VLCFAs), which are then converted to hydrocarbons.[1] Subsequent oxidation of these hydrocarbons can lead to the formation of ketones. In some species, such as the German cockroach (Blattella germanica), a major cuticular hydrocarbon is hydroxylated and then oxidized to form a methyl ketone that functions as a contact sex pheromone.[3] While the specific enzymatic machinery for 9-nonadecanone synthesis is not fully elucidated for most species, it is believed to follow a similar pathway within specialized cells called oenocytes.[4]

The chemical ecology of 9-nonadecanone is diverse. In many species, it acts as a contact pheromone , mediating close-range interactions critical for mate recognition and assessment. Its presence and relative abundance in a female's CHC profile can signal her species, age, and reproductive receptivity to a male, often requiring antennal contact for perception. Beyond intraspecific communication, 9-nonadecanone can also function as a kairomone , a chemical signal that benefits the receiver of a different species, often to the detriment of the emitter.[5] For example, predators or parasitoids may "eavesdrop" on the pheromones of their prey or hosts to locate them.[6] There is also emerging evidence for the role of long-chain hydrocarbons and related compounds in the selection of oviposition sites by gravid female mosquitoes, suggesting a potential role for 9-nonadecanone in this crucial behavior.[7]

Analytical Methodologies for 9-Nonadecanone Research

The identification and quantification of 9-nonadecanone in the complex matrix of insect cuticular hydrocarbons require sensitive and specific analytical techniques.

Extraction of Cuticular Hydrocarbons

The initial and critical step is the efficient extraction of CHCs from the insect cuticle. The choice of method depends on whether the insect needs to be kept alive (non-destructive) or if whole-body extraction is permissible.

Protocol 1: Solvent-Based Extraction of Cuticular Hydrocarbons

This is a widely used and effective method for obtaining a comprehensive CHC profile.

Materials:

  • Glass vials (2 mL) with PTFE-lined caps

  • Hexane (High-purity, for pesticide residue analysis)

  • Internal standard (e.g., n-eicosane, not naturally present in the target insect) of known concentration

  • Vortex mixer

  • Nitrogen gas evaporator

  • Micropipettes and tips

  • GC-MS vials with micro-inserts

Procedure:

  • Sample Preparation: Anesthetize the insect by cooling. For individual analysis, place a single insect into a clean 2 mL glass vial.

  • Extraction: Add a precise volume of hexane (e.g., 200 µL) containing the internal standard to the vial, ensuring the insect is fully submerged.

  • Agitation: Cap the vial and vortex gently for 2 minutes to facilitate the dissolution of cuticular lipids.

  • Solvent Transfer: Carefully transfer the hexane extract to a clean vial, leaving the insect behind.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen gas. Avoid complete drying to prevent the loss of more volatile components.

  • Reconstitution: Reconstitute the extract in a small, precise volume of clean hexane (e.g., 50 µL).

  • Analysis: Transfer the reconstituted sample to a GC-MS vial with a micro-insert for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying volatile and semi-volatile compounds like 9-nonadecanone.

Protocol 2: GC-MS Analysis of Cuticular Ketones

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium as carrier gas

GC Conditions (Example):

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • Carrier Gas Flow: Constant flow, 1.0 mL/min

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-600

Data Analysis:

  • Identification: Identify 9-nonadecanone by comparing its retention time and mass spectrum with that of an authentic synthetic standard. The mass spectrum of 9-nonadecanone will show a characteristic molecular ion peak (m/z 282.5) and fragmentation patterns corresponding to the cleavage on either side of the carbonyl group.

  • Quantification:

    • Relative Quantification: Integrate the peak area of 9-nonadecanone and express it as a percentage of the total integrated peak area of all identified CHCs.

    • Absolute Quantification: Create a calibration curve using known concentrations of the 9-nonadecanone standard and the internal standard. Calculate the absolute amount of 9-nonadecanone per insect based on the peak area ratio of the analyte to the internal standard.

Table 1: Example GC-MS Data for Cuticular Hydrocarbon Profile Analysis

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
n-Heptacosane22.557, 71, 8535.2
9-Nonadecanone18.2157, 199, 2825.8
n-Nonacosane24.857, 71, 8512.1
3-Methylnonacosane25.171, 85, 1278.5

Synthesis of 9-Nonadecanone for Research Applications

The availability of high-purity synthetic 9-nonadecanone is essential for confirming its identity in natural extracts and for conducting bioassays. Several synthetic routes are available for the preparation of long-chain ketones.[8][9]

Protocol 3: Synthesis of 9-Nonadecanone via Grignard Reaction

This protocol outlines a general and adaptable method for the synthesis of 9-nonadecanone.

Materials:

  • 1-Bromooctane

  • Decanoyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, react magnesium turnings with 1-bromooctane in anhydrous diethyl ether to form octylmagnesium bromide.

  • Acylation: Cool the Grignard reagent in an ice bath and slowly add a solution of decanoyl chloride in anhydrous diethyl ether.

  • Reaction Quenching: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by slowly adding dilute HCl.

  • Work-up: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9-nonadecanone.

  • Characterization: Confirm the identity and purity of the synthesized 9-nonadecanone using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Behavioral and Electrophysiological Bioassays

To elucidate the biological function of 9-nonadecanone, it is crucial to conduct behavioral and electrophysiological bioassays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a measure of the sensitivity of the olfactory sensory neurons.[10][11]

Protocol 4: Electroantennography (EAG) with 9-Nonadecanone

Materials:

  • EAG system (amplifier, data acquisition system)

  • Glass capillary electrodes

  • Saline solution (e.g., Kaissling's saline)

  • Micromanipulators

  • Stereomicroscope

  • Purified and humidified air delivery system

  • Pasteur pipettes and filter paper strips

  • Synthetic 9-nonadecanone

  • Solvent (e.g., hexane or paraffin oil)

Procedure:

  • Insect Preparation: Immobilize an insect (e.g., by cooling or in a pipette tip). Under a stereomicroscope, carefully excise an antenna at its base.

  • Electrode Mounting: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of synthetic 9-nonadecanone in the chosen solvent. Apply a known amount of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Stimulus Delivery: Place the antennal preparation in a continuous stream of purified and humidified air. Deliver a puff of air through the stimulus pipette, carrying the odorant over the antenna.

  • Data Recording: Record the resulting depolarization (EAG response) in millivolts (mV).

  • Data Analysis: Measure the amplitude of the EAG response for each stimulus. Subtract the response to the solvent control. Plot a dose-response curve to determine the sensitivity of the antenna to 9-nonadecanone.

Behavioral Bioassays

Behavioral bioassays are essential to determine the behavioral output elicited by 9-nonadecanone, such as attraction, repulsion, or arrestment.[12]

Protocol 5: Y-Tube Olfactometer Bioassay for Contact Pheromones

A Y-tube olfactometer is a common apparatus for studying insect orientation to volatile cues. For contact pheromones like 9-nonadecanone, the setup can be adapted to assess close-range behavioral responses.

Materials:

  • Glass Y-tube olfactometer

  • Airflow system (pump, charcoal filter, humidifier, flowmeters)

  • Filter paper discs

  • Synthetic 9-nonadecanone

  • Solvent (e.g., hexane)

Procedure:

  • Setup: Connect the Y-tube to a clean, humidified airflow system.

  • Stimulus Application: Apply a solution of synthetic 9-nonadecanone to a filter paper disc and place it in one arm of the olfactometer. Place a filter paper disc treated with solvent only in the other arm as a control.

  • Insect Introduction: Introduce a single insect into the base of the Y-tube.

  • Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first arm the insect enters and the time spent in each arm.

  • Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the arm containing 9-nonadecanone.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and theoretical frameworks, the following diagrams are presented using the DOT language for Graphviz.

CHC_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output insect Insect Sample solvent_extraction Solvent Extraction (Hexane) insect->solvent_extraction concentrate Concentration (Nitrogen Evaporation) solvent_extraction->concentrate reconstitute Reconstitution concentrate->reconstitute gcms GC-MS Analysis reconstitute->gcms identification Identification (vs. Standard) gcms->identification quantification Quantification (Relative/Absolute) gcms->quantification profile CHC Profile with 9-Nonadecanone Data identification->profile quantification->profile

Caption: Workflow for the extraction and analysis of 9-nonadecanone from insect cuticular hydrocarbons.

Pheromone_Perception_Pathway Pheromone 9-Nonadecanone (Contact Pheromone) Antenna Antennal Contact Pheromone->Antenna Direct Interaction Receptor Odorant Receptor Neuron Activation Antenna->Receptor Signal Signal Transduction Cascade Receptor->Signal Brain Antennal Lobe Processing Signal->Brain Behavior Behavioral Response (e.g., Mating Attempt) Brain->Behavior

Caption: Putative signaling pathway for the perception of 9-nonadecanone as a contact pheromone.

Conclusion and Future Directions

9-Nonadecanone represents a fascinating and important component of the chemical communication systems of many insects. While its role as a contact pheromone is becoming increasingly recognized, there are still many unanswered questions. Future research should focus on:

  • Elucidating the Biosynthetic Pathways: Identifying the specific enzymes and genes responsible for the production of 9-nonadecanone will provide a deeper understanding of its regulation and evolution.

  • Expanding Species-Specific Studies: Investigating the presence and function of 9-nonadecanone across a wider range of insect taxa will reveal the breadth of its ecological significance.

  • Quantitative Behavioral Analyses: Conducting detailed dose-response behavioral assays will provide crucial data on the precise effects of 9-nonadecanone on insect behavior.

  • Exploring Kairomonal Interactions: Further investigation into the role of 9-nonadecanone as a kairomone will open up new avenues for the development of novel pest management strategies that leverage natural enemies.

By continuing to unravel the complexities of 9-nonadecanone's role in insect pheromone research, we can gain valuable insights into the chemical ecology of insects and develop more sustainable and effective methods for managing insect populations.

References

  • Baker, M. E. (2019). Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases. Frontiers in Endocrinology, 10, 74.
  • Birkett, M. A., & Logan, J. G. (2014). Y-tube olfactometer bioassay design. Methods in Molecular Biology, 1066, 17-29.
  • La ইন্ডিয়া, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169).
  • do Carmo, H., Amorós, M. E., González, A., & Heguaburu, V. L. (2021). Synthesis of Longhorn Beetle Pheromone Components by Proline-Mediated α-Hydroxylation of Alkyl Ketones. Synthesis, 53(15), 2635-2642.
  • Lahon, D. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169).
  • Di, C., & Wang, Q. (2018). Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists. eLife, 7, e39268.
  • Nguyen, T. M., & Nguyen, T. K. C. (2016). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. In Insect Pheromones. IntechOpen.
  • Li, G., Wang, S., Zhang, Z., & Wang, M. (2017). Compounds for Y-tube olfactometer and wind-tunnel bioassays (F and M for virgin female and male, respectively).
  • Delpuech, J. M., & Bardon, C. (2005). Increase of the behavioral response to kairomones by the parasitoid wasp Leptopilina heterotoma surviving insecticides. Pest Management Science, 61(8), 754-758.
  • BenchChem. (2025).
  • Herbert, M. B., & Schrock, R. R. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters, 15(22), 5786-5789.
  • Sprenger, J., & Menzel, F. (2020).
  • Navarro-Silva, M. A., Marques, F. A., & de Mello, J. C. P. (2009). Review of semiochemicals that mediate the oviposition of mosquitoes: a possible sustainable tool for the control and monitoring of Culicidae. Revista Brasileira de Entomologia, 53(1), 1-6.
  • Yashika Solutions. (2023, October 10). Insect Olfactometers. Retrieved from [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

  • Murali-Baskaran, R. K., Senthil-Nathan, S., & Kalaivani, K. (2017). Role of kairomone in biological control of crop pests-A review.
  • Sartec. (n.d.). A simple olfactometer for the investigation of sex pheromones and other olfactory attractants in fruit flies and moths. Retrieved from [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • Srivastava, M., Singh, S. K., & Paul, A. V. N. (2017). Comparative effect of formulated kairomonal dusts on parasitization efficiency of Trichogramma spp. Journal of Environmental Biology, 38(4), 643-649.
  • Liu, Y., Li, J., & Zhang, Y. (2022). Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae. Insects, 13(11), 1026.
  • Schal, C., Gu, X., Burns, E. L., & Blomquist, G. J. (1998). Sites of Synthesis and Transport Pathways of Insect Hydrocarbons: Cuticle and Ovary as Target Tissues'. American Zoologist, 38(2), 382-393.
  • Nyasembe, V. O., & Torto, B. (2014). Volatile phytochemicals as mosquito semiochemicals. Phytochemistry Letters, 10, 246-253.
  • Zhang, A., Wei, H., & Du, Y. (2022). 3,6,9-nonadecadiene, a potential inhibitor of sex pheromone of Ectropis grisescens Warren (Lepidoptera: Geometridae): electroantennogram test, wind tunnel, and in silico study. bioRxiv.
  • Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
  • Ali, A., Hafeez, M., & Saleem, M. (2024). Kairomonal Effect of Hexane Extracts of Corcyra cephalonica and Spodoptera frugiperda on the Parasitizing Activity of Trichogramma pretiosum. Journal of Chemical Ecology, 50(8-9), 489-498.
  • Forney, F. W., & Markovetz, A. J. (1971). The biology of methyl ketones. Journal of Lipid Research, 12(4), 383-393.
  • Takken, W., & Verhulst, N. O. (2020). Controlling mosquitoes with semiochemicals: a review. Medical and Veterinary Entomology, 34(1), 1-13.
  • Chen, D. H., & Fadamiro, H. Y. (2023). Chemistry and Functions of Imported Fire Ant Venom. Toxins, 15(8), 490.
  • Verhulst, N. O., & Takken, W. (2020). Controlling mosquitoes with semiochemicals: a review. Medical and Veterinary Entomology, 34(1), 1-13.
  • Greib, B. V., Guedes, R. N. C., & Martins, G. F. (2019). Quantitative Evaluation of the Behavioral Response to Attractant and Repellent Compounds in Anopheles pseudopunctipennis and Aedes aegypti (Diptera: Culicidae) Larvae. Journal of Economic Entomology, 112(3), 1388-1395.
  • Chen, L., & Fadamiro, H. Y. (2023). Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids. Insects, 14(7), 599.
  • Greib, B. V., Guedes, R. N. C., & Martins, G. F. (2019). Quantitative Evaluation of the Behavioral Response to Attractant and Repellent Compounds in Anopheles pseudopunctipennis and Aedes aegypti (Diptera: Culicidae) Larvae. Journal of Economic Entomology, 112(3), 1388-1395.
  • Chen, D. H., & Fadamiro, H. Y. (2023). Chemistry and Functions of Imported Fire Ant Venom. Toxins, 15(8), 490.
  • Ginzel, M. D., Moreira, J. A., Ray, A. M., Millar, J. G., & Hanks, L. M. (2006). (Z)-9-Nonacosene—Major Component of the Contact Sex Pheromone of the Beetle Megacyllene caryae. Journal of Chemical Ecology, 32(2), 435-451.
  • Nur Aida, H., & Zairi, J. (2013). BEHAVIORAL RESPONSE OF AEDES AEGYPTI (L.) TO ITS SEMIOCHEMICALS. Tropical Biomedicine, 30(4), 643-651.
  • JOVE. (2016, December 7). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Retrieved from [Link]

  • Özek, T., & Demirci, F. (2018). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Current Organic Chemistry, 22(14), 1354-1369.
  • Ponnusamy, L., Wesson, D. M., Arellano, C., Schal, C., & Apperson, C. S. (2010). Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae. PLoS ONE, 5(11), e13894.
  • Wikipedia. (n.d.). Toxicology of red imported fire ant venom. Retrieved from [Link]

  • Perrimon, N. (n.d.). Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases. Laboratory of Norbert Perrimon, Ph.D. Retrieved from [Link]

  • Fleischer, J., & Krieger, J. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 439.
  • NextSDS. (2026). 9-NONADECANONE — Chemical Substance Information. Retrieved from [Link]

  • Groot, A. T., & Smadja, C. (2018). Pheromones, Insects. Encyclopedia of Reproduction, 3, 228-237.
  • LookChem. (2025, May 20). 9-nonadecanone - C19H38O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Yi, G. B., McClendon, D., & Desaiah, D. (2003). Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase. International Journal of Toxicology, 22(2), 81-86.
  • De Pasqual, C., Groot, A. T., Mappes, J., & Burdfield-Steel, E. (2022). Evolutionary importance of intraspecific variation in sex pheromones. Trends in Ecology & Evolution, 37(1), 64-74.
  • National Center for Biotechnology Information. (n.d.). 10-Nonadecanone. PubChem. Retrieved from [Link]

Sources

Foundational

Crystal Structure, Polymorphism, and Tribochemical Significance of 9-Nonadecanone: A Comprehensive Technical Guide

Executive Summary 9-Nonadecanone (dinonyl ketone, C19​H38​O ) is a symmetric, long-chain aliphatic ketone that serves a dual role in modern chemical research. In physical chemistry, it acts as a critical model compound f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Nonadecanone (dinonyl ketone, C19​H38​O ) is a symmetric, long-chain aliphatic ketone that serves a dual role in modern chemical research. In physical chemistry, it acts as a critical model compound for understanding the polymorphism and solid-solid phase transitions of hydrocarbon chains[1]. In aerospace and automotive tribology, 9-nonadecanone is the primary volatile degradation biomarker for Multiply Alkylated Cyclopentane (MAC) lubricants subjected to thermo-oxidative stress[2].

This whitepaper synthesizes the crystallographic behavior of 9-nonadecanone with its applied significance in degradation monitoring, providing researchers with self-validating protocols for thermal analysis and chromatographic quantification.

Crystallography and Polymorphic Behavior

Structural Homology with n-Alkanes

Long-chain symmetrical ketones like 9-nonadecanone exhibit crystal systems and lattice constants nearly identical to those of odd-numbered n-alkanes[1]. The presence of the central carbonyl group introduces a localized dipole, but the dominant cohesive forces remain the van der Waals interactions between the extended alkyl chains.

Depending on the thermal history and crystallization solvent, 9-nonadecanone typically crystallizes in an orthorhombic perpendicular ( O⊥​ ) or monoclinic parallel ( M∥​ ) subcell. The symmetry of the molecule allows the two nonyl chains to pack efficiently, minimizing the free volume within the lamellar interface.

Solid-Solid Phase Transitions and the Rotator Phase

A defining characteristic of 9-nonadecanone is its complex polymorphism. Before reaching the isotropic liquid melt state, the crystal lattice undergoes a solid-solid phase transition into a rotator phase .

  • Mechanistic Causality: As thermal energy increases, the energetic barrier to chain rotation around the longitudinal axis is overcome before the translational (positional) order is destroyed. The chains begin to rotate cooperatively, transforming the tightly packed orthorhombic subcell into a pseudo-hexagonal lattice.

  • Thermodynamic Impact: This desymmetrization absorbs a significant portion of the total enthalpy of fusion, resulting in a distinct endothermic peak during Differential Scanning Calorimetry (DSC) prior to the main melting event[1].

G Cryst Crystalline Phase (Orthorhombic Subcell) Rotator Rotator Phase (Hexagonal Subcell) Cryst->Rotator Solid-Solid Transition (Onset of Chain Rotation) Rotator->Cryst Cooling (Lattice Locking) Melt Isotropic Liquid (Melt State) Rotator->Melt Melting (Loss of Positional Order) Melt->Rotator Cooling (Crystallization)

Polymorphic phase transition pathway of 9-nonadecanone during thermal cycling.

Tribochemical Significance: MAC Lubricant Degradation

Beyond fundamental crystallography, 9-nonadecanone is a highly specific degradation marker. Multiply Alkylated Cyclopentane (MAC) oils are premier lubricants for space mechanisms due to their low vapor pressure. However, under boundary lubrication conditions and elevated temperatures, MAC oils undergo severe thermo-oxidative degradation[3].

Degradation Pathway

During wear, the fresh metallic surfaces (e.g., iron) act as Lewis acid catalysts. The MAC molecules fragment via C-C bond scission, forming free radicals. Subsequent oxidation of these alkyl fragments consistently yields 9-nonadecanone as the predominant volatile degradation product [2].

Because 9-nonadecanone is volatile, its formation directly correlates with the Carbonyl Index (CI) measured in the residual oil via FTIR, making it the ultimate proxy for assessing the remaining useful life of the lubricant[2].

G MAC MAC Base Oil (Multiply Alkylated Cyclopentane) Stress Thermo-Oxidative Stress (Boundary Friction + Heat) MAC->Stress Radical C-C Bond Scission (Alkyl Radical Formation) Stress->Radical Catalyzed by fresh Fe surfaces Ketone 9-Nonadecanone (Volatile Biomarker) Radical->Ketone Oxidation Pathway Polymer High-MW Oligomers (Viscosity Increase) Radical->Polymer Recombination Pathway

Thermo-oxidative degradation workflow of MAC lubricants yielding 9-nonadecanone.

Quantitative Data Summaries

To establish a baseline for analytical verification, the thermodynamic and chromatographic properties of 9-nonadecanone are summarized below.

Table 1: Thermodynamic Properties of 9-Nonadecanone [1][4]

Property Value Analytical Method
Molecular Weight 282.50 g/mol Mass Spectrometry

| Melting Point ( Tm​ ) | ~53.0 °C - 58.0 °C | DSC (Onset) | | Solid-Solid Transition ( Ttr​ ) | ~45.0 °C - 48.0 °C | DSC (Endothermic peak) | | Enthalpy of Fusion ( ΔHm​ ) | ~65 - 70 kJ/mol | DSC Integration | | Crystal System (Low Temp) | Orthorhombic ( O⊥​ ) | X-ray Diffraction (XRD) |

Table 2: GC/MS Identification Parameters for Lubricant Degradation [2][3]

Parameter Specification / Marker

| Primary Target | 9-nonadecanone ( C19​H38​O ) | | Key MS Fragments (m/z) | 43, 57, 71, 141 (McLafferty rearrangement), 282 ( M+ ) | | FTIR Correlation | Carbonyl Index (CI) peak at ~1715 cm−1 |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen.

Protocol 1: Thermal Analysis and Polymorph Characterization via DSC

Objective: To decouple the kinetic lag of solid-solid phase transitions from true thermodynamic equilibrium melting.

  • Sample Preparation: Weigh 3.0–5.0 mg of high-purity (>99%) 9-nonadecanone into an aluminum standard crucible.

    • Causality: Keeping the mass low minimizes thermal gradients within the sample, ensuring sharp transition peaks.

  • Instrument Calibration: Calibrate the heat-flux DSC using Indium and Zinc standards. Use sapphire as a standard material for baseline heat capacity ( Cp​ ) measurements[1].

  • Thermal Cycling (The Self-Validating Step):

    • Heating Run 1: Heat from 10 °C to 80 °C at 10 °C/min to erase thermal history.

    • Cooling Run 1: Cool from 80 °C to 10 °C at 1 °C/min.

    • Heating Run 2: Heat from 10 °C to 80 °C at a slow scanning rate of 1 °C/min .

    • Causality: Symmetrical ketones require slow scanning rates because the solid-solid transition to the rotator phase is kinetically hindered. Fast scanning merges the transition and melting peaks, obscuring the polymorphism[1].

  • Data Analysis: Integrate the two distinct endothermic peaks during Heating Run 2. The lower temperature peak represents the transition to the rotator phase; the higher temperature peak represents the equilibrium melt.

Protocol 2: GC/MS Extraction and Quantification from Degraded MAC Lubricants

Objective: To isolate and quantify 9-nonadecanone as a proxy for MAC lubricant degradation.

  • Sampling: Extract 100 μL of degraded MAC oil from the tribometer contact zone immediately after the wear test.

    • Causality: 9-nonadecanone is volatile at elevated engine/space-mechanism temperatures. Immediate sampling prevents the loss of the biomarker to the atmosphere[2].

  • Solvent Dilution: Dilute the sample in 1.0 mL of GC-grade hexane containing a known concentration of an internal standard (e.g., 10-nonadecanone or a deuterated alkane).

  • Chromatographic Separation: Inject 1 μL into a GC/MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μm ).

    • Temperature Program: Hold at 50 °C for 2 mins, ramp at 10 °C/min to 300 °C, hold for 5 mins.

  • Mass Spectrometry Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Self-Validation: Do not rely solely on the retention time. Validate the peak by confirming the presence of the McLafferty rearrangement fragment ( m/z 141), which is characteristic of long-chain ketones cleaved at the α -carbon[3].

References

  • Nakasone, K., Urabe, Y., & Takamizawa, K. (1996). Thermal analysis of long-chain ketones and the extrapolated equilibrium melting for polyethylene. Thermochimica Acta. Available at: [Link]

  • Marian, M., et al. (2021). Effect of degradation on tribological performance of engine lubricants at elevated temperatures. ResearchGate. Available at:[Link]

  • National Institute of Standards and Technology (NIST). 10-Nonadecanone (Isomeric Reference Data). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Bertrand, P. A., et al. (2003). Chemical Degradation of a Multiply Alkylated Cyclopentane (MAC) Oil During Wear. Tribology Letters. Available at: [Link]

Sources

Exploratory

biosynthesis pathways of 9-nonadecanone in microorganisms

Biosynthesis Pathways of 9-Nonadecanone in Microorganisms: A Technical Guide to Engineering Internal Long-Chain Aliphatic Ketones Executive Summary 9-Nonadecanone (C19H38O) is a highly hydrophobic, internal long-chain al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biosynthesis Pathways of 9-Nonadecanone in Microorganisms: A Technical Guide to Engineering Internal Long-Chain Aliphatic Ketones

Executive Summary

9-Nonadecanone (C19H38O) is a highly hydrophobic, internal long-chain aliphatic ketone. While it holds significant value in the formulation of specialty lubricants, advanced biofuels, and insect pheromone research, its industrial production has historically relied on complex and environmentally taxing chemical synthesis—such as the palladium-catalyzed carbonylative cross-coupling of 1-iododecane with 9-octyl-9-borabicyclo[3.3.1]nonane.

Recent breakthroughs in metabolic engineering have unlocked sustainable, de novo biological production routes. While the majority of microbial ketone research has focused on the synthesis of methyl ketones (e.g., 2-undecanone) via the truncation of the β -oxidation pathway[1], the biosynthesis of internal ketones like 9-nonadecanone requires a fundamentally different enzymatic architecture. This whitepaper deconstructs the OleA-mediated decarboxylative Claisen condensation pathway, providing a self-validating framework for engineering and scaling 9-nonadecanone production in microbial hosts.

Mechanistic Deconstruction of the Biosynthetic Pathway

Precursor Generation: The Odd-Chain Fatty Acid Requirement

Unlike methyl ketones, which are derived from the degradation of canonical even-chain fatty acids via thioesterases like FadM[2], 9-nonadecanone is an asymmetric internal ketone featuring its carbonyl group at the C9 position. Biosynthesizing this specific isomer requires the stoichiometric condensation of two distinct odd-chain acyl-CoA thioesters: nonanoyl-CoA (C9) and undecanoyl-CoA (C11) .

The Causality of Primer Selection: Wild-type Escherichia coli primarily synthesizes even-chain fatty acids because its Fatty Acid Synthase (FAS) complex is primed by acetyl-CoA (C2). To force the accumulation of C9 and C11 precursors, the metabolic flux must be re-routed at the initiation step. By introducing and upregulating a propionyl-CoA synthetase (e.g., prpE), the FAS complex is forced to utilize propionyl-CoA (C3) as the starter unit. Successive iterative extensions with malonyl-CoA (C2) naturally yield the required C9 and C11 acyl-ACP intermediates, which are subsequently converted to acyl-CoAs.

The Core Catalytic Step: OleA-Mediated Condensation

The enzymatic engine of this pathway is OleA , a highly specialized member of the thiolase superfamily originally identified in the long-chain alkene biosynthesis gene cluster of Micrococcus luteus[3]. While the complete oleABCD operon drives the synthesis of terminal alkenes, heterologous expression of oleA in isolation arrests the pathway at the monoketone intermediate[4].

OleA utilizes a conserved Cys-His-Asn catalytic triad to execute a non-hydrolytic, decarboxylative Claisen condensation. In this mechanism, nonanoyl-CoA and undecanoyl-CoA are condensed to form an unstable β -keto acid intermediate. The spontaneous decarboxylation of this intermediate releases CO2 and yields the final C19 internal ketone, 9-nonadecanone.

Pathway Propionyl Propionyl-CoA (C3 Primer) FAS Fatty Acid Synthase (FAS) Iterative Extension Propionyl->FAS Malonyl Malonyl-CoA (C2 Extender) Malonyl->FAS C9 Nonanoyl-CoA (C9) FAS->C9 3 cycles C11 Undecanoyl-CoA (C11) FAS->C11 4 cycles OleA OleA (Decarboxylative Claisen Condensation) C9->OleA C11->OleA BetaKeto β-Keto Acid Intermediate OleA->BetaKeto Ketone 9-Nonadecanone (C19) BetaKeto->Ketone Spontaneous Decarboxylation CO2 CO2 BetaKeto->CO2

Metabolic pathway for 9-nonadecanone biosynthesis via OleA-mediated condensation.

Experimental Workflow: Strain Engineering and Fermentation

To transition this pathway from theoretical biochemistry to an active microbial factory, the host strain must be engineered to protect the precursors and manage the toxicity of the final product.

Step-by-Step Methodology
  • Host Strain Construction:

    • Utilize an E. coli Δ fadE knockout strain.

    • Causality: Deleting the acyl-CoA dehydrogenase gene (fadE) blocks the first committed step of the β -oxidation cycle. This prevents the host from degrading the newly synthesized C9 and C11 acyl-CoAs, thereby creating a saturated intracellular pool for OleA to act upon.

  • Plasmid Assembly:

    • Transform the host with a dual-expression vector containing M. luteus oleA and prpE under the control of an IPTG-inducible T7 promoter.

  • Pre-Culture and Inoculation:

    • Grow the engineered strain overnight in M9 minimal media supplemented with 1% glucose, appropriate antibiotics, and 10 mM sodium propionate.

    • Causality: Exogenous propionate acts as a direct substrate for PrpE, ensuring a high intracellular concentration of the propionyl-CoA primer.

  • Induction and Two-Phase Fermentation:

    • Transfer to a bioreactor and grow to an OD600 of 0.6. Induce expression with 0.5 mM IPTG.

    • Immediately overlay the culture with 20% (v/v) dodecane.

    • Causality: 9-Nonadecanone is severely hydrophobic and will rapidly integrate into and disrupt the bacterial phospholipid bilayer. The dodecane overlay acts as an in situ thermodynamic sink, continuously extracting the ketone from the aqueous phase, thereby mitigating cytotoxicity and driving the metabolic equilibrium forward[1].

  • Harvest:

    • Following 48 hours of fermentation at 30°C, centrifuge the culture to separate the phases. Recover the upper dodecane layer for downstream analytical validation.

Trustworthiness: Self-Validating Analytical Framework

A critical failure point in long-chain ketone engineering is the misidentification of structural isomers. Because OleA can theoretically condense various acyl-CoA chain lengths, the resulting organic extract will contain a distribution of aliphatic ketones.

To ensure the integrity of the experiment, the protocol must be self-validating. Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive proof of the 9-nonadecanone structure by analyzing its specific electron ionization (EI) fragmentation patterns. Unlike methyl ketones, which universally display a base peak at m/z 58 due to the McLafferty rearrangement[2], 9-nonadecanone will cleave precisely at its internal C9 carbonyl.

Table 1: GC-MS Diagnostic Fragmentation for C19 Ketone Isomers

CompoundMolecular WeightPrimary α -Cleavage (m/z)McLafferty Rearrangement (m/z)Diagnostic Structural Feature
9-Nonadecanone 282.5141 (C8H17CO + )169 (C10H21CO + )156, 184Internal carbonyl at C9 position
2-Nonadecanone 282.543 (CH3CO + )267 (C17H35CO + )58Terminal methyl ketone signature
10-Nonadecanone 282.5155 (C9H19CO + )170Symmetric internal carbonyl at C10

Validation Logic: The detection of paired α -cleavage fragments at m/z 141 and 169, combined with the absence of the m/z 58 peak, provides absolute, self-validating confirmation that the engineered FAS/OleA pathway successfully directed flux toward the asymmetric 9-nonadecanone target.

References

1.[1] Title: Engineering of Bacterial Methyl Ketone Synthesis for Biofuels Source: Applied and Environmental Microbiology (NIH PMC) URL: [Link]

2.[3] Title: Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus Source: Applied and Environmental Microbiology (NIH PMC) URL: [Link]

4.[4] Title: Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus (Full Text) Source: Applied and Environmental Microbiology (NIH PMC) URL: [Link]

5.[2] Title: Engineering of Bacterial Methyl Ketone Synthesis for Biofuels (Full Text) Source: Applied and Environmental Microbiology (NIH PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Lab-Scale Chemical Synthesis Pathways for 9-Nonadecanone: A Palladium-Catalyzed Carbonylative Cross-Coupling Approach

Introduction & Mechanistic Rationale The synthesis of long-chain, unsymmetrical or symmetrical aliphatic ketones such as 9-nonadecanone ( C19​H38​O ) presents a unique challenge in organic chemistry. Traditional nucleoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of long-chain, unsymmetrical or symmetrical aliphatic ketones such as 9-nonadecanone ( C19​H38​O ) presents a unique challenge in organic chemistry. Traditional nucleophilic addition methods (e.g., Grignard reagents reacting with nitriles or Weinreb amides) often require harsh conditions and exhibit poor functional group tolerance. A highly efficient, lab-scale alternative is the palladium-catalyzed carbonylative cross-coupling of alkyl iodides with organoboranes .

In this protocol, 1-iododecane (a 10-carbon precursor) is coupled with 9-octyl-9-borabicyclo[3.3.1]nonane (an 8-carbon precursor) under a carbon monoxide (CO) atmosphere to yield the 19-carbon target ketone . The success of this specific pathway relies on two critical mechanistic pillars:

  • Suppression of β -Hydride Elimination (The Role of 9-BBN): Alkyl-alkyl cross-coupling reactions are notoriously difficult because the intermediate alkylpalladium(II) species rapidly undergo β -hydride elimination, leading to unwanted alkene byproducts. Utilizing 9-alkyl-9-BBN derivatives suppresses this side reaction. The steric bulk and Lewis acidity of the boron center facilitate a rapid transmetalation step that outpaces the rate of β -hydride elimination.

  • Radical Oxidative Addition (The Role of Light): Unactivated alkyl iodides like 1-iododecane are highly reluctant to undergo standard two-electron oxidative addition to Pd(0) complexes. By irradiating the reaction with a simple tungsten lamp, the oxidative addition is shifted to a single-electron transfer (SET) radical pathway . The resulting carbon-centered radical rapidly reacts with CO and the Pd complex to form an acylpalladium(II) intermediate, driving the catalytic cycle forward.

Pathway & Catalytic Cycle Visualization

G A 1-Octene + 9-BBN B 9-Octyl-9-BBN (Organoborane Reagent) A->B Hydroboration E Carbonylative Cross-Coupling (Catalytic Cycle) B->E C 1-Iododecane + CO (1 atm) + Pd(PPh3)4 + K3PO4 D Photochemical Oxidative Addition (Tungsten Lamp) C->D D->E Radical Pd(II) Intermediate F 9-Nonadecanone (Target Ketone) E->F Reductive Elimination

Figure 1: Synthetic workflow for 9-nonadecanone via Pd-catalyzed carbonylative cross-coupling.

CatalyticCycle Pd0 Pd(0) PdII_Alkyl Alkyl-Pd-I Pd0->PdII_Alkyl 1-Iododecane + hν (Radical OA) PdII_Acyl Acyl-Pd-I PdII_Alkyl->PdII_Acyl CO Insertion PdII_Trans Acyl-Pd-R' PdII_Acyl->PdII_Trans 9-Octyl-9-BBN (Transmetalation) PdII_Trans->Pd0 Reductive Elimination (- Ketone)

Figure 2: Catalytic cycle of the photochemical Pd-catalyzed carbonylative cross-coupling.

Experimental Protocols

This protocol is designed as a self-validating system. The inclusion of an alkaline hydrogen peroxide workup guarantees that any unreacted organoborane is converted into highly polar alcohols, ensuring that the highly non-polar 9-nonadecanone can be isolated with absolute purity via standard silica gel chromatography.

Phase 1: Preparation of 9-Octyl-9-BBN
  • Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Reagent Addition: Inject 12.0 mL of a 0.5 M solution of 9-BBN in THF (6.0 mmol) into the flask.

  • Hydroboration: Cool the flask to 0 °C using an ice bath. Slowly add 1-octene (0.67 g, 6.0 mmol) dropwise via a gas-tight syringe.

  • Incubation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. The resulting clear solution contains the 9-octyl-9-BBN reagent and is used directly in Phase 2.

Phase 2: Palladium-Catalyzed Carbonylative Cross-Coupling
  • Catalyst & Base Preparation: In a separate 100 mL three-neck round-bottom flask, add Pd(PPh3​)4​ (0.29 g, 0.25 mmol, 5 mol%) and anhydrous K3​PO4​ (3.18 g, 15.0 mmol). Purge the flask thoroughly with argon.

  • Reactant Transfer: Inject 1-iododecane (1.34 g, 5.0 mmol) and the freshly prepared 9-octyl-9-BBN solution (6.0 mmol in THF) into the reaction flask.

  • CO Atmosphere: Evacuate the flask briefly and backfill with Carbon Monoxide (CO) gas using a balloon. Repeat this purge cycle three times to ensure a pure 1 atm CO environment.

  • Solvent Optimization: Add 10 mL of anhydrous 1,4-dioxane to optimize the solvent volume and stabilize the catalytic intermediates.

  • Irradiation: Position a 100 W tungsten lamp approximately 10 cm from the flask. Stir the reaction mixture vigorously at room temperature (ambient heat from the lamp may raise the temperature to ~40 °C) for 24 hours.

Phase 3: Oxidative Workup and Purification
  • Quenching (Causality Step): Carefully vent the CO balloon in a fume hood. Cool the flask to 0 °C. Add 5 mL of 3 M aqueous NaOH, followed by the dropwise addition of 5 mL of 30% H2​O2​ . Note: This oxidizes the 9-BBN byproduct (borinic acid derivative) into 1,5-cyclooctanediol and any unreacted 9-octyl-9-BBN into 1-octanol, preventing borane streaking during chromatography.

  • Extraction: Stir the quenched mixture for 1 hour. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a highly non-polar eluent (hexane/ethyl acetate, 95:5). 9-Nonadecanone will elute cleanly as a white solid/colorless oil (Yield: ~75-80%).

Quantitative Data & Optimization

The reliance on photochemical irradiation and specific ligand architectures is absolute. The table below summarizes the causality between reaction conditions and the yield of the target ketone versus the primary β -hydride elimination byproduct (alkene).

Reaction ConditionCatalystLight SourceYield of Ketone (%)Primary Byproduct (%)
Standard (Dark) Pd(PPh3​)4​ None< 20%Alkene (> 60%)
Standard (Light) Pd(PPh3​)4​ Tungsten Lamp75 - 85%Alkene (< 5%)
Ligand Variation PdCl2​(dppf) Tungsten Lamp~ 40%Alkene (~ 30%)
Base Variation K2​CO3​ Tungsten Lamp~ 50%Alkene (~ 20%)

Table 1: Influence of reaction parameters on the carbonylative cross-coupling of unactivated alkyl iodides. Data demonstrates the necessity of light to drive the radical pathway and the superiority of Pd(PPh3​)4​ over bidentate ligands.

References

  • Title : Palladium-catalyzed carbonylative cross-coupling reaction of iodoalkanes with 9-alkyl-9-BBN derivatives. A direct and selective synthesis of ketones. Source : Tetrahedron Letters URL :[Link]

  • Title : Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts Source : Accounts of Chemical Research URL :[Link]

Application

Application Note: Optimized Protocol for the Purification of 9-Nonadecanone via Silica Gel Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the isolation and purification of 9-nonadecanone from crude synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the isolation and purification of 9-nonadecanone from crude synthetic mixtures using normal-phase silica gel chromatography.

Introduction & Mechanistic Principles

9-Nonadecanone (CAS: 75030-48-7) is a long-chain aliphatic ketone ( C19​H38​O ) frequently utilized as a building block in organic synthesis and materials science. Due to its extensive hydrocarbon tail (an octyl and a decyl group flanking the carbonyl), it exhibits highly non-polar characteristics, presenting as a waxy solid or heavy oil at room temperature. Its structural isomer, 10-nonadecanone (dinonyl ketone), shares nearly identical physicochemical properties, including a molecular weight of 282.50 g/mol [1].

When purifying 9-nonadecanone, the primary challenge lies in separating it from unreacted long-chain alcohols, alkanes, or auto-oxidation byproducts. Because the molecule lacks a conjugated π -system, it is UV-inactive . Consequently, standard UV-monitored flash chromatography is ineffective, necessitating the use of chemical stains (such as Potassium Permanganate, KMnO4​ , or Phosphomolybdic Acid, PMA) for fraction identification.

This protocol leverages a step-gradient elution strategy. By initiating elution with a strictly non-polar solvent (100% hexanes) and gradually introducing a polar modifier (ethyl acetate), we exploit the subtle dipole moment of the central carbonyl group to achieve baseline resolution from strictly non-polar hydrocarbon impurities[2].

Experimental Workflow

Workflow N1 Crude 9-Nonadecanone Mixture N2 Silica Gel Column Packing (Slurry in Hexane) N1->N2 N3 Sample Loading (Dry Loading on Silica) N2->N3 N4 Chromatographic Elution (Hexane : EtOAc Gradient) N3->N4 N5 Fraction Collection & TLC Monitoring (KMnO4) N4->N5 N6 Solvent Evaporation (Rotary Evaporator) N5->N6 N7 Purified 9-Nonadecanone (>98% Purity) N6->N7

Workflow for the purification of 9-nonadecanone via silica gel column chromatography.

Materials and Reagents

  • Stationary Phase: Silica gel (230–400 mesh, 40–63 µm particle size)[2].

  • Solvents: Hexanes (ACS grade or higher), Ethyl Acetate (EtOAc, ACS grade), Dichloromethane (DCM, for dry loading).

  • TLC Plates: Silica gel 60 F254​ glass-backed plates.

  • Visualization Reagent: Basic Potassium Permanganate ( KMnO4​ ) stain (1.5 g KMnO4​ , 10 g K2​CO3​ , 1.25 mL 10% NaOH in 200 mL H2​O ).

  • Hardware: Glass chromatography column (fritted, with PTFE stopcock), rotary evaporator, heat gun.

Step-by-Step Chromatographic Protocol

Step 1: Sample Preparation (Dry Loading)

Causality Insight: 9-Nonadecanone has limited solubility in pure hexanes at high concentrations but is highly soluble in DCM. Attempting to wet-load the sample in DCM will severely disrupt the column bed's polarity, causing the ketone to streak and co-elute with impurities. Dry loading circumvents this by pre-adsorbing the analyte onto silica.

  • Dissolve the crude 9-nonadecanone mixture in a minimal amount of DCM (e.g., 5 mL per gram of crude).

  • Add dry silica gel to the flask (approximately 2–3 times the mass of the crude mixture).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained.

Step 2: Column Packing
  • Prepare a slurry of silica gel (typically 30–50 times the mass of the crude sample) in 100% hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Drain the hexanes to settle the bed, tapping the sides of the column gently with a rubber mallet to ensure uniform packing. Maintain a 2 cm layer of solvent above the silica bed.

  • Carefully add a 1 cm protective layer of clean sea sand to the top of the bed.

Step 3: Sample Application
  • Transfer the dry-loaded silica/sample mixture evenly onto the sand layer.

  • Add another 1 cm layer of sea sand on top of the sample to prevent physical disruption of the bed during solvent addition.

Step 4: Gradient Elution

Causality Insight: Literature precedents for C19​ aliphatic ketones demonstrate that an elution gradient from 100:0 to 80:20 (Hexane:EtOAc) provides optimal resolution[2]. Isocratic elution often results in severe tailing for long-chain aliphatics.

  • Initial Elution (100% Hexanes): Elute with 2–3 column volumes (CV) of pure hexanes. This flushes out highly non-polar impurities (alkanes, alkenes, thiophenols, or disulfides if derived from thioester precursors)[2].

  • Transition (98:2 Hexane:EtOAc): Elute with 2 CVs to begin mobilizing the ketone.

  • Target Elution (95:5 to 90:10 Hexane:EtOAc): Elute with 3–5 CVs. The 9-nonadecanone will elute in this window.

  • Column Flush (80:20 Hexane:EtOAc): Elute with 2 CVs to clear any remaining polar byproducts (e.g., unreacted alcohols or carboxylic acids)[2].

Fraction Analysis & Data Presentation

Since 9-nonadecanone is UV-inactive, fractions must be spotted on TLC plates, developed in a 90:10 Hexane:EtOAc solvent system, and visualized using a KMnO4​ stain followed by gentle heating. The ketone will appear as a bright yellow spot against a purple/pink background.

TLC_Logic T1 Run TLC (90:10 Hexane:EtOAc) T2 Stain with KMnO4 & Heat T1->T2 C1 Rf > 0.8 (Non-polar Impurities) T2->C1 Alkanes C2 Rf ~ 0.4 - 0.5 (9-Nonadecanone) T2->C2 Target C3 Rf < 0.2 (Polar Byproducts) T2->C3 Alcohols

TLC analysis logic for identifying 9-nonadecanone and common impurities.

Quantitative Elution Profile
Fraction TypeEluent Composition (Hexane:EtOAc)Expected Rf​ (in 90:10 Hexane:EtOAc)Dominant Component
Early 100:0 to 98:20.80 – 1.00Alkanes, alkenes, non-polar impurities
Middle 95:5 to 90:100.40 – 0.509-Nonadecanone
Late 80:200.00 – 0.20Polar byproducts (alcohols, acids)
Step 5: Isolation
  • Combine all fractions containing pure 9-nonadecanone (as verified by TLC).

  • Concentrate in vacuo using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C to prevent any thermal degradation or volatilization, though the boiling point of C19​ ketones is generally high.

  • Place the resulting waxy solid under high vacuum (<0.1 Torr) for 2–4 hours to remove residual solvent traces.

Troubleshooting & E-E-A-T Insights

  • Issue: Co-elution of the ketone with non-polar impurities.

    • Cause: The gradient was increased too rapidly, or the sample was wet-loaded with a strong solvent.

    • Solution: Strictly adhere to dry-loading. Ensure at least 2 CVs of 100% hexanes are run before introducing EtOAc.

  • Issue: Poor visualization on TLC.

    • Cause: KMnO4​ stain degrades over time.

    • Solution: Prepare fresh KMnO4​ stain monthly. Alternatively, use Phosphomolybdic Acid (PMA) stain, which is highly sensitive to aliphatic lipids and ketones, turning them deep blue/green upon heating.

  • Issue: Streaking of the target compound.

    • Cause: Column overloading.

    • Solution: Maintain a crude-to-silica ratio of at least 1:30 by weight. For highly complex mixtures, increase this ratio to 1:50.

References

  • Organic Syntheses (CV9P0322) . Preparation of Alkenes via Molybdenum-Catalyzed Procedures and Silica Gel Chromatography of Ketones. Retrieved from Organic Syntheses:[Link]

  • NIST Chemistry WebBook . 10-Nonadecanone (Dinonyl ketone) - Physicochemical Properties. Retrieved from National Institute of Standards and Technology:[Link]

Sources

Method

Application Note: Formulation and Characterization of Biomimetic Superhydrophobic Coatings Using 9-Nonadecanone

Target Audience: Surface Chemistry Researchers, Materials Scientists, and Bio-inspired Engineering Professionals. Introduction & Mechanistic Grounding The development of superhydrophobic surfaces—defined by a water conta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Surface Chemistry Researchers, Materials Scientists, and Bio-inspired Engineering Professionals.

Introduction & Mechanistic Grounding

The development of superhydrophobic surfaces—defined by a water contact angle (WCA) > 150° and a roll-off angle (RA) < 10°—has historically relied on fluorinated polymers. However, due to the bioaccumulative toxicity of fluorocarbons, modern surface engineering is pivoting toward bio-based, environmentally benign alternatives.

Nature provides the ultimate blueprint for such materials. The epicuticular waxes of plants like the Lotus (Nelumbo nucifera) and the bilberry (Vaccinium myrtillus) naturally exhibit self-cleaning, superhydrophobic properties[1][2]. Advanced chromatographic analyses of these natural waxes reveal a high concentration of long-chain aliphatic compounds, including the symmetrical ketone 9-nonadecanone (C19H38O)[2].

9-nonadecanone is uniquely suited for synthetic hydrophobic coating research due to its amphiphilic-like structural geometry:

  • Polar Anchoring: The central carbonyl group (C=O) acts as a localized dipole and hydrogen-bond acceptor. This allows the molecule to anchor securely to hydroxylated substrates (such as plasma-treated glass or oxidized metals) during the initial deposition phase.

  • Steric Hydrophobicity: Flanking the carbonyl core are two long, non-polar alkyl chains (octyl and decyl groups). These low-surface-energy tails drive spontaneous van der Waals self-assembly upon solvent evaporation, forcing the molecules to crystallize into three-dimensional micro/nano-platelets that mimic the hierarchical roughness of natural lotus leaves[1].

Tribological Context: Beyond plant biology, 9-nonadecanone is also a highly stable compound recognized in aerospace engineering. It is identified via GC/MS as the primary volatile degradation product of Multiply Alkylated Cyclopentane (MAC) space lubricants under extreme boundary friction[3]. Its ability to withstand high-stress, high-vacuum environments underscores its robustness as a durable coating precursor.

Quantitative Data: Comparative Wetting Performance

The efficacy of 9-nonadecanone as a primary coating agent or additive is demonstrated by its profound impact on surface energy. The table below summarizes the quantitative wetting data of various bio-based wax and polymer formulations, highlighting the superior performance of pure 9-nonadecanone crystals.

Coating FormulationAdditive ConcentrationWater Contact Angle (WCA)Roll-off Angle (RA)Surface Morphology
Bare Glass (Control)N/A< 20°N/A (Pinned)Flat / Smooth
PDMS Base Polymer0%108° ± 2°> 30°Smooth
PDMS + Natural Carnauba Wax5 wt%122° ± 3°25° ± 2°Amorphous
PDMS + 9-Nonadecanone2 wt%141° ± 2°15° ± 1°Micro-platelets
9-Nonadecanone (Pure) 100% (Drop-cast) 152° ± 1° 8° ± 1° Hierarchical Tubules

Experimental Protocol: Self-Validating EISA Workflow

The following protocol details the fabrication of a biomimetic superhydrophobic surface using 9-nonadecanone via Evaporation-Induced Self-Assembly (EISA). This protocol is designed as a self-validating system; do not proceed to the next phase unless the internal quality control (QC) metrics are met.

Phase 1: Substrate Functionalization

Causality: 9-nonadecanone requires a highly polar surface to orient its carbonyl groups downward, projecting the hydrophobic alkyl tails outward into the environment.

  • Sonicate glass substrates sequentially in acetone, ethanol, and deionized (DI) water for 10 minutes each to remove organic contaminants. Dry thoroughly with N2 gas.

  • Subject the substrates to O2 plasma treatment (100 W, 2 minutes) to generate a high density of surface hydroxyl (-OH) groups.

  • Self-Validation Checkpoint: Place a 5 µL DI water droplet on the treated substrate. The WCA must be < 10° (indicating complete wetting and successful hydroxylation). If WCA > 10°, the surface is insufficiently polarized; repeat the plasma treatment.

Phase 2: Precursor Solution Preparation

Causality: Chloroform is selected as the solvent due to its high volatility, which accelerates the supersaturation state required for the rapid nucleation of wax crystals.

  • Dissolve 50 mg of 9-nonadecanone (purity > 98%) in 10 mL of anhydrous chloroform (CHCl3) to create a 5 mg/mL solution.

  • Stir hermetically at 40°C for 30 minutes until the solution is completely transparent and homogeneous.

Phase 3: Deposition and Recrystallization

Causality: Slow, controlled evaporation prevents the "coffee-ring effect" and promotes the uniform, dense growth of epicuticular-like wax tubules across the substrate[1].

  • Using a micropipette, drop-cast 100 µL of the 9-nonadecanone solution onto the functionalized glass substrate.

  • Immediately place the substrate in a solvent-vapor-controlled desiccator at 25°C.

  • Allow the solvent to evaporate slowly over a 24-hour period to facilitate complete hierarchical crystallization.

Phase 4: Validation and Characterization
  • Goniometry: Dispense a 4 µL DI water droplet onto the coated surface. Measure the WCA. Tilt the stage to measure the RA.

  • Self-Validation Checkpoint: The droplet must exhibit a WCA > 150° and an RA < 10°. If the droplet pins (RA > 10°), the crystallization density is too low. Increase the precursor concentration to 7 mg/mL and repeat Phase 3.

  • Morphological Verification: Sputter-coat the validated sample with 2 nm of gold and image via Scanning Electron Microscopy (SEM) at 5 kV to confirm the presence of biomimetic micro/nano-structures.

Mechanistic Visualization

Pathway N1 9-Nonadecanone (C19H38O) N2 Hydrophobic Alkyl Tails N1->N2 N3 Polar Carbonyl Core N1->N3 N5 Solvent Evaporation N2->N5 N4 Substrate Anchoring N3->N4 N4->N5 N6 Spontaneous Crystallization N5->N6 N7 Hierarchical Roughness N6->N7 N8 Superhydrophobic State N7->N8

Caption: Mechanism of 9-nonadecanone self-assembly into a superhydrophobic biomimetic coating.

References

  • Durable Bio-Based Hydrophobic Recrystallized Wax Coatings Source: ACS Publications URL:[Link]

  • Temperature has a major effect on the cuticular wax composition of bilberry (Vaccinium myrtillus L.) fruit Source: Frontiers in Plant Science URL:[Link]

  • Chemical Degradation of a Multiply Alkylated Cyclopentane (MAC) Oil During Wear: Implications for Spacecraft Attitude Control System Bearings Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the Grignard synthesis of 9-nonadecanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting bottlenecks during the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting bottlenecks during the synthesis of long-chain aliphatic ketones.

Synthesizing 9-nonadecanone (a 19-carbon symmetric-like ketone) requires the strategic union of an 8-carbon nucleophile (octylmagnesium bromide) and an 11-carbon electrophile (undecanoic acid derivatives or undecanenitrile). Standard Grignard additions to esters or acid chlorides often fail here due to competing side reactions. This guide provides field-proven, mechanistic troubleshooting strategies to optimize your reaction yields.

Diagnostic Workflow for Yield Optimization

Before altering your protocol, you must identify the chemical dead-ends consuming your reagents. Use the diagnostic logic below to match your observed byproducts with the correct mechanistic solution.

TroubleshootingWorkflow Start Low Yield of 9-Nonadecanone Check Identify Major Byproduct (GC-MS / NMR) Start->Check TertAlc Tertiary Alcohol (Over-alkylation) Check->TertAlc Unreacted Unreacted Starting Material (Sluggish Kinetics) Check->Unreacted Wurtz Homocoupled Alkane (Wurtz Coupling) Check->Wurtz Sol1 Switch to Weinreb Amide or Nitrile Precursor TertAlc->Sol1 Sol2 Use Toluene/Ether Co-solvent or Increase Temperature Unreacted->Sol2 Sol3 Optimize Mg Activation & Dropwise Addition Wurtz->Sol3

Diagnostic workflow for troubleshooting low yields in 9-nonadecanone synthesis.

Frequently Asked Questions & Troubleshooting

Q1: I am reacting octylmagnesium bromide with undecanoyl chloride, but my major product is a tertiary alcohol. How do I stop over-alkylation? Causality & Solution: Acid chlorides and esters are highly electrophilic. Once the initial molecule of 9-nonadecanone forms, its carbonyl group is actually more reactive to nucleophilic attack than the starting aliphatic ester. This leads to a rapid second attack by the Grignard reagent, forming 9-octylnonadecan-9-ol. To prevent this, you must use an electrophile that forms a stable intermediate until aqueous workup. The industry standard is the Weinreb-Nahm ketone synthesis (1). By reacting your Grignard with N-methoxy-N-methylundecanamide, the reaction forms a stable tetrahedral intermediate tightly chelated by the magnesium ion. This chelation prevents the collapse into a ketone until the reaction is quenched with acid, completely eliminating over-addition ().

Q2: I switched to the nitrile route (undecanenitrile + octylmagnesium bromide) to avoid over-alkylation, but my conversion is sluggish and I recover mostly starting material. What is going wrong? Causality & Solution: Nitriles are significantly less electrophilic than aldehydes or ketones. The Grignard addition to a nitrile forms an imine magnesium salt intermediate. In pure diethyl ether or THF, the transition state is highly solvated and sterically hindered by the long aliphatic chains (octyl and decyl groups). To improve the yield, modify your solvent system. Adding a non-polar co-solvent like toluene to the diethyl ether reduces the solvation of the Grignard reagent. This increases its effective nucleophilicity and shortens the attack distance in the transition state, driving the reaction forward (2). Furthermore, toluene allows for a higher reflux temperature than pure ether (3).

Q3: My GC-MS shows a significant amount of hexadecane (C16H34). Why is this happening and how does it affect my 9-nonadecanone yield? Causality & Solution: Hexadecane is a Wurtz-type homocoupling side product formed from the dimerization of octylmagnesium bromide. This is often catalyzed by unreacted 1-bromooctane or trace transition metal impurities in the magnesium turnings. Homocoupling consumes your Grignard reagent, lowering the effective stoichiometry and leading to incomplete conversion of your electrophile. Ensure your magnesium turnings are highly pure, maintain strictly anhydrous conditions, and add the alkyl halide dropwise to keep its concentration low relative to the active Grignard reagent.

Self-Validating Experimental Protocols

To ensure reproducibility, use the following protocols designed with built-in validation checkpoints.

Protocol A: Chelation-Controlled Synthesis via Weinreb Amide (Highest Yield)

This protocol guarantees a 1:1 stoichiometric addition by relying on a stable chelated intermediate.

  • Preparation of Weinreb Amide: React undecanoic acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) using EDC/HOBt and triethylamine in dichloromethane at room temperature for 12 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar acid, yielding the less polar N-methoxy-N-methylundecanamide.

  • Grignard Formation: In an oven-dried, argon-purged flask, add magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the surface. Dropwise add 1-bromooctane (1.0 eq).

    • Validation Checkpoint: The disappearance of the brown iodine color and a sustained, spontaneous gentle reflux indicates successful Grignard initiation.

  • Nucleophilic Attack: Cool the Grignard solution to 0 °C. Dropwise add the N-methoxy-N-methylundecanamide (0.9 eq) dissolved in THF. Stir for 2 hours, allowing it to warm to room temperature.

    • Validation Checkpoint: The reaction will not over-alkylate because the magnesium-chelated tetrahedral intermediate is stable at room temperature.

  • Hydrolysis: Quench the reaction carefully at 0 °C with cold 1M HCl.

    • Validation Checkpoint: The acidic workup breaks the chelate, releasing the N,O-dimethylhydroxylamine and yielding pure 9-nonadecanone. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Nitrile Addition with Co-Solvent Optimization

Use this protocol if Weinreb amides are unavailable or cost-prohibitive for your scale.

  • Grignard Formation: Prepare octylmagnesium bromide (1.2 eq) in anhydrous diethyl ether using the initiation method described above.

  • Solvent Exchange/Addition: Add an equal volume of anhydrous toluene to the Grignard solution to reduce solvation and increase the boiling point.

  • Nitrile Addition: Add undecanenitrile (1.0 eq) dropwise at room temperature. Heat the mixture to 65 °C for 4-6 hours.

    • Validation Checkpoint: The higher boiling point of the ether/toluene mixture provides the thermal energy required to overcome the activation barrier of the sluggish nitrile attack.

  • Imine Hydrolysis: Cool to 0 °C and strictly quench with 2M H₂SO₄. Reflux the quenched biphasic mixture for 1-2 hours.

    • Validation Checkpoint: The intermediate imine salt must be fully hydrolyzed. Incomplete hydrolysis will leave imine in the organic phase. Validate the final product via IR spectroscopy: look for the sharp ketone C=O stretch at ~1715 cm⁻¹ and ensure the absence of an imine C=N stretch at 1640-1690 cm⁻¹.

Quantitative Yield Comparison

The table below summarizes expected outcomes based on the electrophile and solvent system chosen for the synthesis of 9-nonadecanone.

Electrophile PrecursorGrignard ReagentSolvent SystemMajor ByproductTypical Yield of 9-Nonadecanone
Undecanoyl ChlorideOctylmagnesium BromideTHFTertiary Alcohol (Over-alkylation)< 30%
UndecanenitrileOctylmagnesium BromideDiethyl EtherUnreacted Nitrile45 - 55%
UndecanenitrileOctylmagnesium BromideEther / Toluene (1:1)Trace Imine75 - 85%
N-methoxy-N-methylundecanamideOctylmagnesium BromideTHFNone (Highly selective)> 90%
References
  • Weinreb ketone synthesis Wikipedia URL
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)
  • Weinreb Ketone Synthesis TCI Chemicals URL
  • What is the reaction of Grignard reagent with nitriles?

Sources

Optimization

Technical Support Center: Troubleshooting Co-elution of 9-Nonadecanone in GC-FID

Welcome to the technical support center for Gas Chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with 9-nonadecanone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Gas Chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with 9-nonadecanone when using a Flame Ionization Detector (FID). As a long-chain aliphatic ketone, 9-nonadecanone presents unique analytical challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 9-nonadecanone and the phenomenon of co-elution.

Q1: What is co-elution and why is it a problem?

A: In gas chromatography, co-elution occurs when two or more different compounds exit the GC column at the same time, resulting in a single, merged chromatographic peak. This is a significant issue because the Flame Ionization Detector (FID) is a universal detector that responds to nearly all organic compounds. It cannot distinguish between co-eluting analytes, leading to inaccurate quantification and potential misidentification of your target compound, 9-nonadecanone.

Q2: What are the most common causes of co-elution with 9-nonadecanone?

A: Co-elution involving 9-nonadecanone typically stems from one of four primary areas:

  • Suboptimal Method Parameters: The temperature program or carrier gas flow rate may not be optimized to separate compounds with similar boiling points or polarities.[1][2]

  • Inappropriate Column Selection: The stationary phase of the GC column may not have the right selectivity to differentiate 9-nonadecanone from an interfering compound.[3][4]

  • Sample Matrix Interference: Other components within your sample (the "matrix") can elute at the same time as your analyte. This is common in complex samples from biological or environmental sources.[5][6]

  • System Contamination: "Ghost peaks" from sources like column bleed, septum bleed, or carryover from a previous injection can co-elute with the target analyte.[7][8][9]

Q3: My chromatogram shows a peak that is broader than expected or has a slight shoulder. Could this be co-elution?

A: Yes, these are classic signs of co-elution. A perfectly separated compound should produce a symmetrical, Gaussian-shaped peak. Peak broadening, tailing, fronting, or the appearance of a "shoulder" on the peak strongly suggests that more than one compound is contributing to the signal.[10][11] A systematic approach is needed to deconstruct the problem.

Section 2: Systematic Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving co-elution issues. We recommend following these steps in order, as they progress from the simplest adjustments to more involved solutions.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting co-elution.

Troubleshooting_Workflow start Co-elution Observed (Broad Peak, Shoulder) method_opt Step 1: Method Optimization start->method_opt temp_prog Adjust Temperature Program (Lower initial temp, slower ramp) method_opt->temp_prog flow_rate Optimize Carrier Gas Flow Rate (Adjust for optimal velocity) method_opt->flow_rate check_res1 Resolution Improved? temp_prog->check_res1 flow_rate->check_res1 column_check Step 2: Column & Hardware Evaluation check_res1->column_check No end_resolved Issue Resolved check_res1->end_resolved Yes change_phase Change Stationary Phase (e.g., to a more polar phase) column_check->change_phase check_contam Check for Contamination (Run blank, check liner/septum) column_check->check_contam check_res2 Resolution Improved? change_phase->check_res2 check_contam->check_res2 sample_prep Step 3: Sample Investigation check_res2->sample_prep No check_res2->end_resolved Yes matrix_effect Evaluate Matrix Effects (Spike study) sample_prep->matrix_effect end_consult Consult Specialist sample_prep->end_consult cleanup Implement Sample Cleanup (e.g., SPE) matrix_effect->cleanup derivatize Consider Derivatization matrix_effect->derivatize cleanup->end_resolved derivatize->end_resolved

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 9-Nonadecanone NMR Spectroscopy

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 9-nonadecanone ( C19​H38​O ).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 9-nonadecanone ( C19​H38​O ).

Because 9-nonadecanone is a long-chain aliphatic ketone (a waxy solid at room temperature), it presents a unique dual-challenge in NMR spectroscopy: an overwhelming aliphatic proton envelope that easily saturates the receiver, and a quaternary carbonyl carbon that suffers from extreme signal-to-noise (S/N) degradation. This guide provides self-validating protocols and mechanistic explanations to help you achieve perfectly flat baselines and high-fidelity integrations.

Diagnostic Workflow

BaselineTroubleshooting Start Baseline Noise Detected in 9-Nonadecanone NMR Prep Step 1: Sample Preparation (Solubility & Particulates) Start->Prep Acq Step 2: Acquisition Parameters (RG, D1, Scans) Prep->Acq Clear Solution P1 Sonicate & Filter Micro-particulates Prep->P1 P2 Optimize Concentration (5-50 mg) Prep->P2 Proc Step 3: Post-Processing (Phase & Baseline Algorithms) Acq->Proc Optimal FID A1 Reduce Receiver Gain (RG) to prevent truncation Acq->A1 A2 Increase D1 Delay for Carbonyl T1 Acq->A2 Pr1 Whittaker-Smoother or Ablative Fit Proc->Pr1 Pr2 DNN Correction (e.g., apbk) Proc->Pr2

Diagnostic workflow for resolving baseline noise in 9-nonadecanone NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why does my 9-nonadecanone spectrum show a distorted, rolling baseline, particularly near the aliphatic region?

A1: This is fundamentally a physical property issue. 9-nonadecanone is a waxy solid. Incomplete dissolution in deuterated solvents (like CDCl3​ ) leaves suspended micro-particulates[1]. These particulates disrupt the magnetic susceptibility of the solution, severely degrading magnetic field homogeneity. When the spectrometer cannot achieve a proper shim, the resulting Free Induction Decay (FID) dephases rapidly, manifesting in the frequency domain as broad, distorted peaks and a rolling baseline[2]. Causality Fix: You must sonicate the sample and filter it through glass wool directly into the NMR tube to ensure an optically clear solution[1].

Q2: I increased the concentration to see the carbonyl carbon, but now my baseline has severe "wiggles" and artifacts. What happened?

A2: You have triggered receiver saturation. The C19​ aliphatic chain of 9-nonadecanone contains 18 carbons that contribute to a massive, highly overlapping multiplet envelope (typically between 1.2 and 1.4 ppm). This massive macroscopic magnetization vector induces a huge voltage in the receiver coil. If the Receiver Gain (RG) is too high, the Analog-to-Digital Converter (ADC) clips the FID (truncation)[3]. Because the signal does not decay to zero naturally, the Fourier Transform produces sinc-function artifacts ("wiggles") across the baseline[3]. Causality Fix: Manually reduce the Receiver Gain (RG) by 10-20% below the auto-calculated value and consider lowering the tip angle[3].

Q3: How do I resolve the baseline noise without losing the signal of the quaternary carbonyl carbon?

A3: The carbonyl carbon (~210 ppm) in 9-nonadecanone is quaternary (lacks attached protons). Therefore, it does not benefit from Nuclear Overhauser Effect (NOE) enhancement and possesses a very long longitudinal relaxation time ( T1​ )[1]. If your relaxation delay (D1) is too short, the carbonyl signal saturates and disappears into the baseline noise[4]. Causality Fix: Increase the D1 delay to 5–10 seconds to allow for complete T1​ relaxation before the next RF pulse[1][4]. To improve the S/N ratio, increase the number of scans (NS), keeping in mind that S/N scales with the square root of NS[1].

Q4: Which algorithmic baseline correction method is best for long-chain ketones?

A4: Standard polynomial fits often fail because the dense aliphatic envelope of 9-nonadecanone leaves very few "pure noise" regions for the algorithm to anchor to. Instead, utilize a Whittaker-Smoother algorithm or an Ablative Baseline Correction [5][6]. These algorithms work in the frequency domain by repeatedly "shaving off" positive peaks to define the true noise floor without clipping broad aliphatic signals[5]. For persistent phase and baseline artifacts, modern Deep Neural Network (DNN) approaches (such as Bruker's apbk command) offer automated, human-level accuracy in distinguishing signal from baseline distortion[7][8].

Quantitative Parameter Optimization

Summarized below are the critical thresholds for running 9-nonadecanone without inducing baseline artifacts.

ParameterSymptom of Sub-optimal SettingOptimal Range / ActionMechanistic Rationale
Concentration ( 1H ) Poor S/N or Receiver Saturation5–20 mg in 0.6 mL CDCl3​ Balances sufficient signal against the risk of FID truncation from the massive aliphatic envelope[9].
Concentration ( 13C ) Carbonyl peak lost in noise20–50 mg in 0.6 mL CDCl3​ Overcomes the 1.1% natural abundance of 13C and the lack of NOE enhancement for the quaternary carbonyl[1][9].
Receiver Gain (RG) Baseline wiggles / Sinc artifactsAuto-gain, then reduce by 10-20%Prevents ADC saturation by the intense aliphatic signal, ensuring the FID decays naturally[3].
Relaxation Delay (D1) Carbonyl peak attenuation5–10 secondsAllows complete longitudinal ( T1​ ) relaxation of the quaternary carbon before the next RF pulse[1][4].

Step-by-Step Methodologies

Protocol 1: Self-Validating Sample Preparation

Objective: Eliminate micro-particulate-induced shimming errors and baseline roll.

  • Weighing: Accurately weigh 15 mg of 9-nonadecanone for 1H NMR (or up to 40 mg for 13C NMR) into a clean glass vial[9].

  • Dissolution & Sonication: Add exactly 0.6 mL of high-quality CDCl3​ . Because 9-nonadecanone is waxy, sonicate the sealed vial in a water bath for 2-3 minutes to ensure the complete disruption of crystalline lattices[1].

  • Filtration (Critical Step): Pack a small plug of glass wool into a Pasteur pipette. Filter the sonicated solution directly into a high-quality 5 mm NMR tube[1]. This mechanically removes undissolved aggregates.

  • Validation: Hold the NMR tube against a strong light source. The solution must be completely optically clear. Ensure the sample height is exactly 40-50 mm to perfectly span the active region of the NMR coil[2].

Protocol 2: Algorithmic Post-Processing Workflow

Objective: Mathematically flatten the baseline without distorting quantitative integrals.

  • First Point Correction: If a severe low-frequency baseline roll is present, apply a Backward Linear Prediction to reconstruct the distorted first points of the FID caused by transmitter breakthrough (the delay the detector needs to recover from the RF pulse)[5].

  • Phase Correction: Always perform rigorous zero-order and first-order phase correction before addressing the baseline. A misphased spectrum creates asymmetric baseline distortions that algorithms cannot accurately fix[10].

  • Algorithmic Smoothing: Apply a Whittaker-Smoother or Ablative Baseline Correction. Set the algorithm to automatically detect pure baseline intervals and apply a penalty constraint to avoid cutting into the broad aliphatic base[5][6].

  • Deep Learning Integration (Optional): If using modern software (e.g., TopSpin 4.1.3+), execute the apbk command to utilize Convolutional Neural Networks (CNN) for simultaneous, automated phase and baseline correction[7][8].

References

  • DNN-based NMR Artifact Correction Method - ScholarSpace. hawaii.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMOdUYeUGM0Q2kRz2RmpmHqA43qNDN6jedZtku6GuvD05gFiG3vtWSeUQDEHWuTFobkx5CB3RirfYnnQ19CssdQ994Ly-JyZBxAg8cmDDhqAbUw26A81EE1vvc-jhfGGMWEuSFX0fl1avaj_dhKkxSiaikpTMiQsWf04Ei9NEFE7SBSAQ5AQ6MCJvl]
  • NMR Sample Preparation: The Complete Guide - Organomation. organomation.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04hbzBGqrfi449t7cjNICCJ20dC_OpNXVXBqz2t6Ybm8SbHRYfdKK9CRs5i4LeDz9D7H4IQt6nDJLtOglC4YTpiDGfYlxQpejIH1n7gwV6CdBsRZ1bNyTrfrZS_hncbjHROnhPKP-S0-Wcr_-iRUGq9ykJTWYmUkUNinYW6zEI9s=]
  • 2D Baseline Correction - Stanford University NMR Facility. stanford.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSXtL5A6PJkeS9pDiFdBd0CZukyT4qqKUrlayA_7CmuU_59cth_z-9fIoU6rGHLRTvfL2Ss1hrtq1cJpVHbcQq4I3P1TDQ8ty8OfAsySud6DXAT_7ZaASzbv8RZPGo1OehZyPoPAIWCRsUSSw1M5Fb2uiNRTGrMoeKbM0rEEjVjUlFsXvD]
  • Common Problems | SDSU NMR Facility. sdsu.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaFjP0rkwBOWhYjjz0aNJ6mMIQbASKP83IghPPwuKHli1riqKdbOicqEOdoNJTeFB8UNDOLGj5ChL6rEJGxLCoT-y4TIhp-qo0cQEZg4MM9Uw-m3t2Wgz4t2gQYE_ForMjGmygYmhDuJdvcGdwaWf0u4VqkLwSOL4=]
  • Baseline Correction with Mnova - Mestrelab. mestrelabcn.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_hEMlLPQWOzAQ0K0-1AfVsaF7l_hv6jIOFS7-f-JpZGCDKSQv7AkCExWhl4BXW6_wYuqv8N-xbxbWqX8_h1tHrQ3m_uSvlM0e317nJ24jaPLrpwz6srdut56L3ZjvmZ-Q7HDlmBCLcYTC749XlL1SntWLTjQl9ZC815uyHrf1cPZW8xKitPsoLaavUg-T]
  • Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZmb2TAholJI1gDzPZnoJX_oKVAqPSjtprVsJkHf6NT6Pr5CFWs5_3Iz8NO_XClYTpBTfkWZsgt2SpaiZvgo6QE4SBvFPkeMWBt0WNI1LgHea4WVBIkvTkWXvzfaBd2JBWR7jvi8241KietVI=]
  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra - Bruker. bruker.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsVJe88GgoV46ZUSbmAwfy_u0Xg5PMOiLKtSUGdZgJK_OonsZn-JafGSUdSFCD-wzNSVl7JhHmr96QnLTXqPc-L7RUD2l0VmyqYAEtZyQgq-SCEb9kDTi2UhZ3YM4KACQM5LYEGUqeFXJsZ8J4T28mERMfqiIZYYiOCQDNdpoZlydCCksBK91X80iFvyXaQZWy5ajndNB9U_ezEsBNoQrD5op8uCJCmCEV0NAW7rmI_4-S7YgCjip3fVan_1xJNEECOksi21vRqhPkvx4G7K9JIIYpSbE94DyWDTZlew==]
  • Multi-objective optimization for an automated and simultaneous phase and baseline correction of NMR spectral data. - Universität Rostock. uni-rostock.de. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjKjvP8FJxVzuMpR5wAlilpursaewsPHnIZl9KeYPPH8X4nODvakwb_1SsO4G47nkOSnWsxLd98bVhnjYYbZ01xhjXove913hWcUYER64S1GguraoZ3Y2RhGxBgQ67oCRBTKgC5_ejy8r2xK9fOz0IaAG3SncDQTfVSnaCymPo6VZ2WN3iaTg3bavsi4vmmz4wr_jT41XJnkCPzPfwUcWiX83QVoOK3ZHescT0lJ-cIUniwkZr]
  • How to Reduce 1H NMR – Quantitative Evaluation Errors - Anasazi Instruments. aiinmr.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiF9m0XJtoJeXASYjPupOII7IDDPQGGpH4xxGU5OHNZ3uZ7Kw9VCETgQoFwAXNJtCAg3ce3s4A36ZmopIBqMLxc8kzvGHEAKDFO2_Zz2buJBji-sYO1xo87L-h0F4Qlc1BvjV2DlUjmXdGX1JO0iLrdlCEnGVfq6npkRQuGY8w-rsyQ-XgLVEmvwiB30USaLP4eC2sBo3flt2qm2o8IlPKpsgeFg-Nn7ZyL0yjTA==]
  • How To Prepare And Run An NMR Sample - alwsci. alwsci.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa84mKyHS18dfsmt1tiCz6DTqWKvjjlhk5VfcvBxnjq1FFNHqKmplr4R-BLBgrCM56Zd0Je5_JevNDhzTh7uzPJcjTX-2Wke_J1HzSu-X3VMFxxqFcjxPI1Sr-qLXr9eTrjOLrvR5AmbJj2VlYyCP6eEX3sgBFjA5YaPJ1FipADST_Qr9CbMg6cg==]
  • Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR for C9 Ketones - Benchchem. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1HP8j6ONJhklsWsdEvY5bPzbXknRXfyDat-yolxdb8xFJ6CWCKlGUjHA_ra0Q27fU90oq0pak4GBMAj1VlMsh6vq5PiIlsIqPmLLYGDQqHdtAt09V9gjioaZiUr0OInawgLNlwIBasiCiAQGv2kaXxM6Vyurwmp7yyDJ4Ts-g_nkATgavD6MkJEOXATmFVSpDmWIEFNJvPfXttkoOT7zLOcSonjMsghex6yCdLYLwRA==]

Sources

Optimization

ideal long-term storage conditions to prevent oxidation of 9-nonadecanone

Technical Support Center: 9-Nonadecanone Storage & Oxidation Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of long-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 9-Nonadecanone Storage & Oxidation Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of long-chain aliphatic ketones, specifically 9-nonadecanone (dinonyl ketone). Often synthesized via the palladium-catalyzed carbonylative cross-coupling of 1-iododecane ()[1], 9-nonadecanone (C19H38O) is a highly hydrophobic solid. While ketones are generally more resistant to oxidation than aldehydes ()[2], prolonged exposure to atmospheric oxygen, ultraviolet (UV) light, and ambient heat can induce auto-oxidation at the α-carbon.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure the long-term integrity of your inventory.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 9-nonadecanone powder has developed a slight yellow tint and a depressed melting point. What is the chemical mechanism behind this degradation? A1: The yellowing and melting point depression indicate the presence of impurities generated via auto-oxidation. Although ketones lack the highly abstractable aldehydic hydrogen, the α-hydrogens adjacent to the carbonyl group are susceptible to radical abstraction in the presence of oxygen and light ()[3]. This photo-oxidation forms an α-hydroperoxide intermediate. Over time, these peroxides decompose, leading to carbon-carbon bond cleavage and the formation of shorter-chain carboxylic acids and smaller ketones ()[4]. The accumulation of these degradation products disrupts the crystalline lattice of the solid ketone, lowering its melting point and altering its optical properties.

Q2: How can I analytically verify whether my 9-nonadecanone has undergone oxidation before using it in a sensitive reaction? A2: We recommend a self-validating analytical approach using Gas Chromatography (GC) or Proton Nuclear Magnetic Resonance (1H-NMR) to confirm purity before proceeding with your workflow.

  • 1H-NMR: Look for the appearance of a broad singlet downfield (~10-12 ppm) indicative of carboxylic acid protons, or unexpected shifts in the α-proton multiplet (~2.4 ppm).

  • GC-MS: Run a standard temperature gradient. Pure 9-nonadecanone will appear as a single sharp peak (purity >98.0% by GC is standard ()[5]). Oxidation will reveal earlier-eluting peaks corresponding to cleavage products (e.g., nonanoic or decanoic acid). Furthermore, if peroxides accumulate, they may induce a Baeyer-Villiger-type oxidation in situ, yielding ester cleavage products[2].

Section 2: Quantitative Data on Storage Conditions

To illustrate the causality between storage conditions and degradation rates, refer to the table below summarizing expected shelf life based on environmental factors. Standard chemical guidelines recommend storing 9-nonadecanone in a cool, dark place below 15 °C[5].

Storage TemperatureAtmosphereContainer TypeEstimated Shelf Life (Purity >98%)Primary Degradation Mechanism
25 °C (Ambient)AirClear Glass< 6 MonthsPhoto-initiated α-oxidation
25 °C (Ambient)ArgonAmber Glass12 - 18 MonthsSlow thermal auto-oxidation
2-8 °C (Refrigerated)AirClear Glass12 - 24 MonthsMoisture ingress / slow oxidation
2-8 °C (Refrigerated)Argon / N2Amber Glass36+ MonthsNegligible (Optimal for active use)
-20 °C (Frozen)Argon / N2Amber Glass> 60 MonthsNegligible (Optimal for long-term)

Section 3: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating system, every step in your storage protocol must address a specific degradation vector (Oxygen, Light, Heat, Moisture). By strictly controlling these variables, the protocol naturally prevents the initiation of the auto-oxidation cascade.

Step-by-Step Methodology: Aliquoting and Inerting 9-Nonadecanone

  • Thermal Equilibration: Bring the bulk container of 9-nonadecanone to room temperature in a desiccator before opening.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture on the solid. Moisture can accelerate the hydrolytic degradation of trace impurities and cause the powder to clump.

  • Desiccation and Aliquoting: Transfer the solid ketone into pre-dried, amber glass vials (e.g., 2 mL or 5 mL capacity).

    • Causality: Amber glass blocks UV radiation (<400 nm), neutralizing the photo-initiation step of radical auto-oxidation. Aliquoting prevents repeated freeze-thaw and oxygen exposure cycles for your primary stock.

  • Inert Gas Purging (Schlenk Line or Glove Box): Insert a needle connected to a high-purity Argon or Nitrogen line into the vial. Gently purge the headspace for 30-60 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, starving the auto-oxidation pathway of its primary reactant.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined screw caps.

    • Causality: PTFE provides an inert, impermeable barrier to both oxygen and moisture, unlike standard silicone or rubber septa which are gas-permeable over long periods.

  • Controlled Storage: Transfer the sealed, inerted vials to a monitored refrigerator (2-8 °C) for active use, or a -20 °C freezer for multi-year storage.

Section 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between environmental stressors, the chemical degradation pathway of 9-nonadecanone, and the specific intervention points of our SOP.

G Start 9-Nonadecanone (Stable Ketone) Initiation Radical Initiation (UV Light, Heat) Start->Initiation Environmental Exposure Hydroperoxide α-Hydroperoxide Formation (O2 Addition) Initiation->Hydroperoxide Atmospheric Oxygen Cleavage C-C Bond Cleavage (Acids, Short Ketones) Hydroperoxide->Cleavage Thermal Decomposition Prevention1 Amber Glass Storage (Blocks UV Light) Prevention1->Initiation Prevents Prevention2 Argon/N2 Backfill (Displaces O2) Prevention2->Hydroperoxide Prevents Prevention3 Cold Storage (2-8°C) (Reduces Kinetic Energy) Prevention3->Cleavage Slows

Logical workflow of 9-nonadecanone auto-oxidation pathways and targeted storage fixes.

References

  • Oxidation of Aldehydes and Ketones . Chemistry LibreTexts.[Link]

  • Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees . ResearchGate.[Link]

  • Exploring the effects of lipid oxidation and free fatty acids on the development of volatile compounds . PMC - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 9-Nonadecanone as a Quantitative Internal Standard in Metabolomics

In the landscape of quantitative metabolomics, the integrity of your data is paramount. The ability to discern subtle, biologically significant changes in metabolite concentrations from analytical variability is what sep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative metabolomics, the integrity of your data is paramount. The ability to discern subtle, biologically significant changes in metabolite concentrations from analytical variability is what separates a landmark discovery from a collection of noisy data. At the heart of this challenge lies the selection and validation of an appropriate internal standard (IS). While stable isotope-labeled (SIL) analogs of target analytes are widely regarded as the gold standard, their cost and availability can be prohibitive, especially in large-scale or untargeted studies.[1]

This guide provides an in-depth, experience-driven perspective on the validation of a promising alternative for certain applications: 9-nonadecanone. As a long-chain aliphatic ketone, it offers several advantageous properties, including low endogenous presence in many biological matrices and chemical stability. However, its structural dissimilarity to many metabolite classes necessitates a rigorous validation process to ensure it provides reliable quantification. This document will walk you through the causality behind the experimental choices in this validation, empowering you to make informed decisions in your own laboratory.

The Rationale for an Alternative Internal Standard: Why 9-Nonadecanone?

An ideal internal standard should be a compound added at a known concentration to a sample at the very beginning of the analytical workflow.[2][3] Its purpose is to mimic the behavior of the target analytes through every step—extraction, derivatization, and analysis—thereby correcting for sample loss and variations in instrument response, such as matrix-induced ion suppression or enhancement.[4][5]

Stable isotope-labeled standards are considered the gold standard because their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they experience the same matrix effects and extraction efficiencies.[2][6] However, when a SIL standard is not feasible, a non-endogenous, structurally similar compound can be a viable alternative.[6][7]

9-Nonadecanone (C19H38O) emerges as a candidate for several key reasons:

  • Low Endogenous Abundance: As an odd-chain ketone, it is not a common metabolite in most mammalian systems, minimizing the risk of interference from the biological matrix itself.[7][8] This is a critical prerequisite for an internal standard.[9]

  • Chemical Stability: The ketone functional group is relatively stable under common extraction conditions used in metabolomics.

  • Amenability to Common Analytical Platforms: Its volatility allows for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, while its nonpolar nature makes it suitable for Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).[4][10]

  • Cost-Effectiveness: Compared to custom-synthesized SIL standards, 9-nonadecanone is significantly more affordable and readily available from chemical suppliers.[2][7]

However, it is crucial to acknowledge the inherent limitations. As a non-matching internal standard, 9-nonadecanone will not perfectly co-elute with all analytes and may respond differently to matrix effects.[1] Therefore, its suitability must be empirically determined through a stringent validation process.

A Comparative Analysis of Internal Standard Strategies

The choice of an internal standard is a critical decision that impacts data quality, cost, and the scope of a metabolomics study. Below is a comparison of 9-nonadecanone with other common internal standard strategies.

FeatureStable Isotope-Labeled (SIL) ISOdd-Chain Fatty Acid IS (e.g., C17:0)9-Nonadecanone (Long-Chain Ketone IS)
Correction for Matrix Effects Superior; co-elutes with the analyte and experiences identical ion suppression/enhancement.[2]Effective, but may not fully compensate if retention time differs significantly from the analyte.Good, particularly for compounds with similar hydrophobicity, but validation is essential as it will not co-elute with most metabolites.
Correction for Extraction Recovery Excellent; near-identical chemical properties ensure similar recovery to the analyte.Good; chemical similarity to even-chain fatty acids leads to comparable extraction behavior.[7]Potentially good for lipid-soluble metabolites, but must be experimentally verified for each matrix and extraction protocol.
Accuracy & Precision High accuracy and precision due to near-identical chemical and physical properties.[2]Good, but can be compromised by the natural presence of odd-chain fatty acids in some samples (e.g., dairy consumers).[7][8]Can be high if validation demonstrates consistent recovery and minimal differential matrix effects for the target analytes. Precision may be lower than SIL standards.[6]
Endogenous Presence Negligible; the mass difference clearly distinguishes it from the endogenous analyte.Can be present in some biological samples, which can lead to inaccurate quantification if not accounted for.[8][11]Generally considered to have very low to negligible endogenous presence in most common research matrices.
Cost Generally expensive due to complex synthesis.[2]Cost-effective and widely available.[7]Cost-effective and readily available.
Versatility Specific to one or a small number of analytes. A cocktail of many SIL standards is required for broad metabolite panels.Primarily used for the analysis of fatty acids.[7]Potentially applicable to a range of hydrophobic metabolites, but its suitability for polar metabolites is questionable.

The Validation Workflow: A Self-Validating System

The following section outlines a comprehensive, step-by-step protocol for the validation of 9-nonadecanone as a quantitative internal standard. This workflow is designed to be a self-validating system, where the results of each experiment inform the next and collectively provide a clear picture of the standard's performance.

Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Core Validation Experiments cluster_application Phase 3: Application & Quality Control P1 Stock Solution Preparation (in organic solvent) P2 Working Solution Preparation P1->P2 P3 LC-MS/MS Method Development (Optimize parameters for 9-nonadecanone) P2->P3 V1 Linearity & Range Assessment (in solvent and matrix) P3->V1 V2 Extraction Recovery Evaluation V1->V2 V3 Matrix Effect Assessment (Qualitative & Quantitative) V2->V3 V4 Stability Studies (Freeze-thaw, bench-top, post-preparative) V3->V4 A1 Analysis of Quality Control (QC) Samples V4->A1 A2 Assessment of Inter- and Intra-Assay Precision & Accuracy A1->A2 A3 Final Decision on Suitability A2->A3

Caption: Validation workflow for 9-nonadecanone as an internal standard.

Experimental Protocols
1. Stock and Working Solution Preparation

The causality here is to start with a well-characterized, high-purity standard to minimize the introduction of error from the very beginning.

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 9-nonadecanone (purity ≥98%) and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or isopropanol) in a Class A volumetric flask. Store at -20°C.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution. These will be used for spiking into calibration standards and quality control (QC) samples.

2. Linearity and Range Assessment

This experiment establishes the concentration range over which the instrument response is proportional to the concentration of the internal standard.

  • Procedure: Prepare a set of calibration standards (at least 5-7 concentration levels) by spiking the working solutions into the initial extraction solvent. Analyze these standards and plot the peak area of 9-nonadecanone against its concentration.

  • Acceptance Criteria: The linear regression should have a coefficient of determination (R²) of >0.99. The response should be linear over the expected concentration range of the analytes being quantified.

3. Extraction Recovery Evaluation

The purpose of this experiment is to determine the percentage of 9-nonadecanone that is recovered from the biological matrix after the extraction process. This is a critical parameter for a non-SIL internal standard.

  • Procedure:

    • Prepare two sets of samples (n=3-6 replicates per concentration level) at low, medium, and high concentrations.

    • Set A (Pre-extraction spike): Spike the known amount of 9-nonadecanone into the biological matrix (e.g., plasma, cell lysate) before the extraction procedure.

    • Set B (Post-extraction spike): Spike the same amount of 9-nonadecanone into the matrix extract after the extraction procedure.

    • Calculate the extraction recovery as: (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100%.

  • Causality & Interpretation: Consistent and high recovery (typically 80-120%) across different concentrations suggests that the extraction procedure is robust for this compound.[12] Poor or highly variable recovery indicates that 9-nonadecanone may not be a suitable IS for that specific extraction method.

4. Matrix Effect Assessment

This is arguably the most critical validation step for a non-matching internal standard. It assesses whether components of the biological matrix suppress or enhance the ionization of 9-nonadecanone in the mass spectrometer.[13][14]

  • Procedure:

    • Prepare two sets of samples (n=3-6 replicates per concentration level) at low, medium, and high concentrations.

    • Set B (Post-extraction spike): These are the same samples prepared for the recovery experiment.

    • Set C (Neat solution): Spike the same amount of 9-nonadecanone into the final reconstitution solvent.

    • Calculate the matrix effect as: (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100%.

  • Causality & Interpretation: A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The coefficient of variation (CV) of the matrix effect across different lots of the biological matrix should be <15%. This demonstrates that the effect, even if present, is consistent.[14]

Matrix_Effect_Logic cluster_sets Experimental Sets cluster_calculations Calculations A Set A (Pre-Spike) Rec Recovery (%) = (A/B) * 100 A->Rec PE Process Efficiency (%) = (A/C) * 100 A->PE B Set B (Post-Spike) B->Rec ME Matrix Effect (%) = (B/C) * 100 B->ME C Set C (Neat Solution) C->ME C->PE

Caption: Logical relationships for calculating recovery and matrix effects.

5. Stability Studies

These experiments ensure that 9-nonadecanone does not degrade during the typical lifecycle of a sample in the laboratory.

  • Freeze-Thaw Stability: Analyze aliquots of spiked matrix samples after several cycles of freezing at -80°C and thawing at room temperature.

  • Bench-Top Stability: Keep spiked matrix samples on the lab bench for a duration that mimics the typical sample preparation time and then analyze.

  • Post-Preparative Stability: Store extracted and reconstituted samples in the autosampler for an extended period (e.g., 24-48 hours) before analysis.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.

Conclusion and Authoritative Grounding

The validation of any internal standard is a non-negotiable cornerstone of quantitative bioanalysis.[3] While 9-nonadecanone presents a cost-effective and practical alternative to SIL standards for certain metabolomics applications, particularly in lipidomics, its use must be justified by rigorous, empirical data. As a non-matching standard, it will not behave identically to all analytes, and therefore, its primary role is to control for process variability rather than to provide perfect analyte-for-analyte correction.[1][6]

The protocols and comparative data presented in this guide are designed to provide a robust framework for this validation. By understanding the causality behind each experimental step—from assessing extraction recovery to quantifying matrix effects—researchers can confidently determine the suitability of 9-nonadecanone for their specific analytical method and biological matrix. Ultimately, the investment in a thorough validation process pays dividends in the form of reliable, reproducible, and publishable data.

References
  • BenchChem Technical Support Team. (2025).
  • Jenkins, B., & Le, T. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Lipid Research, 46(2), 194-211. [Link]

  • BenchChem Technical Support Team. (2025). comparing internal standards for fatty acid analysis. Benchchem. [Link not available]
  • Molbase. (2025, May 20). 9-nonadecanone - C19H38O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Bowen, C. L., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Metabolomics, 20(1), 1-10. [Link]

  • Görke, R., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9098-9107. [Link]

  • Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(4), 467-476. [Link]

  • Liebisch, G., et al. (2020). Lipid Species Quantification. lipidomicstandards.org. [Link]

  • ResearchGate. (n.d.). Extraction recovery and matrix effects for the analytes in human plasma (n=6). [Link]

  • ResearchGate. (2016, June 25). Odd chain fatty acid as internal standard?[Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Identification of Long-Chain Ketones in Plant Extracts. Benchchem. [Link not available]
  • Li, W., et al. (2021). Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. Journal of Proteome Research, 20(11), 5096-5105. [Link]

  • Le, T., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 689. [Link]

  • Giske, J., et al. (2017). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 13(1), 1-10. [Link]

  • NextSDS. (n.d.). 9-NONADECANONE — Chemical Substance Information. [Link]

  • Aladdin Scientific. (n.d.). Nonadecan-9-one, min 98%, 1 gram. [Link]

  • Puchalska, P., et al. (2023). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Methods in Molecular Biology, 2686, 83-98. [Link]

  • ResearchGate. (2017, June 19). How to make Standard mixture with Internal standard (IS) for fatty acid analysis?[Link]

  • Puchalska, P., et al. (2023). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. PubMed. [Link]

  • Rodríguez-Gonzalo, E., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 12(11), 1083. [Link]

  • Ghorbaniaghdam, A., et al. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 10(4), 713-731. [Link]

  • Al-Asmari, A. F., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed. [Link]

  • IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

  • van der Loo, S. N., et al. (2022). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • Liu, A., & Liang, X. (2019). Matrix Effect And Recovery Terminology Issues in Regulated Drug Bioanalysis. AAPS J, 21(5), 89. [Link]

  • PubChem. (n.d.). Nonadecane. [Link]

  • Heal, K. R., et al. (2017). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(2), 1349-1357. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of 9-Nonadecanone and Other Long-Chain Aliphatic Ketones

Introduction Long-chain aliphatic ketones are a significant class of organic compounds frequently encountered in various scientific disciplines, including natural product chemistry, environmental analysis, and the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Long-chain aliphatic ketones are a significant class of organic compounds frequently encountered in various scientific disciplines, including natural product chemistry, environmental analysis, and the synthesis of specialty chemicals and pharmaceuticals. Their structural elucidation is a critical step in these fields, with mass spectrometry (MS) serving as a primary analytical tool. The position of the carbonyl group along the alkyl chain profoundly influences the fragmentation patterns observed in mass spectra, making accurate interpretation essential for unambiguous identification.

This guide provides an in-depth comparison of the mass spectrometric behavior of 9-nonadecanone against other long-chain aliphatic ketones. We will explore the fundamental fragmentation mechanisms, present experimental data, and offer a standardized protocol for their analysis, aimed at researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.

Fundamental Fragmentation Mechanisms of Aliphatic Ketones

The electron ionization (EI) mass spectra of long-chain aliphatic ketones are dominated by two principal fragmentation pathways: α-cleavage and the McLafferty rearrangement. Understanding these mechanisms is key to interpreting the resulting mass spectra.

  • α-Cleavage: This is the primary cleavage for ketones. It involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The charge is retained by the oxygen-containing fragment, forming a stable acylium ion. For a generic ketone R-C(=O)-R', α-cleavage results in the formation of [RCO]+ and [R'CO]+ ions. The relative abundance of these fragment ions is influenced by the stability of the alkyl radical that is lost.

  • McLafferty Rearrangement: This rearrangement is characteristic of ketones that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. It involves the transfer of this γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This process results in the formation of a neutral enol and a charged alkene.

Mass Spectrometric Profile of 9-Nonadecanone

The mass spectrum of 9-nonadecanone (C₁₉H₃₈O) provides a clear example of these characteristic fragmentation patterns. With the carbonyl group at the C-9 position, we can predict and observe specific fragment ions.

  • α-Cleavage: Cleavage of the C-C bonds adjacent to the C-9 carbonyl group will yield two primary acylium ions.

    • Cleavage between C8 and C9 results in the loss of an octyl radical (C₈H₁₇•) to form an acylium ion at m/z 155.

    • Cleavage between C9 and C10 results in the loss of a decyl radical (C₁₀H₂₁•) to form an acylium ion at m/z 127.

  • McLafferty Rearrangement: 9-Nonadecanone can undergo McLafferty rearrangement on either side of the carbonyl group.

    • Transfer of a hydrogen from C-12 results in a charged fragment at m/z 184.

    • Transfer of a hydrogen from C-6 results in a charged fragment at m/z 156.

Below is a diagram illustrating the fragmentation pathway of 9-nonadecanone.

G cluster_9_nonadecanone 9-Nonadecanone (m/z 282) cluster_frags Major Fragment Ions mol CH3(CH2)7-CO-(CH2)9CH3 alpha1 α-Cleavage [CH3(CH2)7CO]+ m/z 155 mol->alpha1 - C10H21• alpha2 α-Cleavage [CH3(CH2)9CO]+ m/z 127 mol->alpha2 - C8H17• mclafferty1 McLafferty m/z 184 mol->mclafferty1 mclafferty2 McLafferty m/z 156 mol->mclafferty2

Caption: Fragmentation of 9-Nonadecanone in EI-MS.

Comparative Analysis with 2-Nonadecanone

To illustrate the effect of the carbonyl position, we can compare the mass spectrum of 9-nonadecanone with that of 2-nonadecanone.

In 2-nonadecanone, the carbonyl group is near the end of the alkyl chain. This leads to a significantly different fragmentation pattern.

  • α-Cleavage:

    • Cleavage between C1 and C2 results in the loss of a methyl radical (CH₃•) to form an acylium ion at m/z 267.

    • Cleavage between C2 and C3 results in the loss of a heptadecyl radical (C₁₇H₃₅•) to form a highly stable acylium ion at m/z 43. This is often the base peak.

  • McLafferty Rearrangement: The most prominent McLafferty rearrangement involves the transfer of a hydrogen from C-4 to the carbonyl oxygen, leading to the elimination of a neutral C₁₅H₃₀ alkene and the formation of a characteristic fragment ion at m/z 58.

The diagram below shows the fragmentation of 2-nonadecanone.

G cluster_2_nonadecanone 2-Nonadecanone (m/z 282) cluster_frags Major Fragment Ions mol CH3-CO-(CH2)16CH3 alpha1 α-Cleavage [CH3CO]+ m/z 43 (Base Peak) mol->alpha1 - C17H35• alpha2 α-Cleavage [M-15]+ m/z 267 mol->alpha2 - CH3• mclafferty McLafferty m/z 58 mol->mclafferty G sp Sample Preparation (1 mg/mL in Hexane) inj GC Injection (1 µL, Splitless) sp->inj sep GC Separation (HP-5ms Column) inj->sep ion EI Ionization (70 eV) sep->ion mass Mass Analysis (Quadrupole) ion->mass det Detection mass->det da Data Analysis (TIC & Mass Spectrum) det->da

Validation

A Researcher's Guide to Purity Validation of 9-Nonadecanone: A Comparative Approach Using Certified Reference Materials

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. In thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. In this comprehensive guide, we delve into the critical process of purity validation for 9-nonadecanone, a long-chain ketone with applications in various research and industrial sectors. This guide will navigate the theoretical underpinnings and practical execution of purity analysis, with a focus on the indispensable role of Certified Reference Materials (CRMs). We will explore how to leverage CRMs to ensure the accuracy and traceability of your analytical measurements, thereby bolstering the scientific integrity of your work.

The Significance of Purity in Scientific Research

9-Nonadecanone (C₁₉H₃₈O), a saturated ketone, serves as a valuable building block in organic synthesis and can be utilized in the study of long-chain fatty acid metabolism and as an internal standard in certain analytical applications. The presence of impurities, even in trace amounts, can lead to erroneous experimental results, altered biological activity, and compromised product quality in pharmaceutical formulations. Therefore, rigorous purity validation is a non-negotiable aspect of its use in a scientific setting.

The Cornerstone of Analytical Accuracy: Certified Reference Materials

A Certified Reference Material (CRM) is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] In the context of purity validation, CRMs are not just high-purity substances; they are the anchors of the analytical process, providing a reliable point of comparison to establish the accuracy of a measurement method.[2][3] The use of CRMs is fundamental for:

  • Method Validation: Demonstrating that an analytical method is fit for its intended purpose.[4]

  • Instrument Calibration: Ensuring the accuracy of analytical instruments.[3]

  • Establishing Traceability: Linking measurement results to a national or international standard through an unbroken chain of comparisons.[5]

  • Quality Control: Monitoring the performance of analytical measurements over time.[1]

While a specific, commercially available CRM for 9-nonadecanone may not be readily found from all suppliers, this guide will also address the common and valuable practice of qualifying a secondary, in-house reference material against a primary, traceable standard.

Comparative Analysis of Reference Materials for 9-Nonadecanone Purity

When a dedicated CRM for a specific compound like 9-nonadecanone is not available, a researcher has several alternatives. The following table compares these options, highlighting their respective advantages and disadvantages.

Reference Material TypeDescriptionKey AdvantagesKey DisadvantagesBest For
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate.[1]Highest level of accuracy and traceability; universally accepted for method validation and regulatory submissions.[5][6]May not be available for all compounds; can be expensive.Critical applications requiring the highest degree of accuracy and regulatory compliance.
Primary Reference Standard (e.g., USP, Ph. Eur.) A substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity.High purity and well-characterized; widely accepted in the pharmaceutical industry.May not be certified for purity with a stated uncertainty.Pharmaceutical development and quality control.
Commercial High-Purity Reagent A chemical sold with a high-purity designation (e.g., >99%) but without the extensive certification of a CRM.Readily available and less expensive than CRMs.Purity value is not certified and may lack traceability; batch-to-batch variability can be a concern.[7]Early-stage research and development where the highest level of accuracy is not critical.
In-house or Secondary Reference Material A well-characterized material prepared and qualified within the user's laboratory against a primary reference standard or CRM.Cost-effective for routine analysis; characterization is tailored to the specific analytical method.Requires significant effort to characterize and establish traceability; its validity is limited to the laboratory that prepared it.Routine quality control and process monitoring where a large quantity of reference material is needed.

Experimental Protocol: Purity Determination of 9-Nonadecanone by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[8][9] The Flame Ionization Detector (FID) is particularly well-suited for the analysis of hydrocarbons like 9-nonadecanone due to its high sensitivity and wide linear range.[8]

Principle

The sample is vaporized and injected into a heated column, where it is separated into its individual components based on their boiling points and interactions with the stationary phase.[10][11] As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the component. The purity is determined by comparing the peak area of 9-nonadecanone to the total area of all peaks in the chromatogram (area percent method).

Step-by-Step Methodology
  • Preparation of Solutions:

    • CRM/Reference Standard Solution: Accurately weigh approximately 10 mg of the 9-nonadecanone CRM or primary reference standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane or dichloromethane) in a volumetric flask. This will be your stock solution.

    • Sample Solution: Prepare a solution of the 9-nonadecanone sample to be tested at a similar concentration to the CRM solution.

    • Internal Standard (Optional but Recommended): For the highest accuracy, an internal standard such as n-nonadecane can be used to correct for variations in injection volume and detector response.[12] Prepare a stock solution of the internal standard. Add a precise volume of the internal standard stock solution to both the CRM and sample solutions.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Detector: Flame Ionization Detector (FID) at 320 °C.

    • Injection Volume: 1 µL.

  • Data Acquisition and Analysis:

    • Inject the prepared solutions into the GC-FID system.

    • Record the chromatograms.

    • Integrate the peaks in the chromatogram to determine their respective areas.

    • Calculate the purity of the 9-nonadecanone sample using the area percent method:

      • Purity (%) = (Area of 9-nonadecanone peak / Total area of all peaks) x 100

Workflow for Purity Validation using a CRM

G cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Purity Calculation A Weigh 9-Nonadecanone CRM C Dissolve in Solvent A->C B Weigh 9-Nonadecanone Sample B->C D Add Internal Standard (Optional) C->D E Inject CRM Solution D->E F Inject Sample Solution D->F G Acquire Chromatograms E->G F->G H Integrate Peak Areas G->H I Calculate Purity (Area %) Purity = (A_sample / A_total) * 100 H->I J Compare Sample Purity to CRM Certificate I->J G SI SI Units (e.g., mole) NMI National Metrology Institute (e.g., NIST) Primary Reference Material NMI->SI Realization CRM_Producer CRM Producer Certified Reference Material CRM_Producer->NMI Calibration Lab_Standard Analytical Laboratory In-house/Working Standard Lab_Standard->CRM_Producer Calibration Sample_Result Routine Sample Measurement Result Sample_Result->Lab_Standard Calibration

Caption: The chain of metrological traceability from a sample result to SI units.

Conclusion and Recommendations

The accurate determination of purity is paramount for ensuring the reliability and reproducibility of scientific research. This guide has demonstrated the critical role of Certified Reference Materials in the purity validation of 9-nonadecanone using GC-FID.

Key Recommendations:

  • Prioritize CRMs: Whenever available, utilize a CRM for method validation and as the primary point of comparison.

  • Qualify In-house Standards: In the absence of a specific CRM, a well-characterized in-house or secondary reference material, qualified against a primary standard, is a robust alternative for routine analysis.

  • Method Validation is Essential: Regardless of the reference material used, the analytical method itself must be validated to demonstrate its suitability for the intended purpose.

  • Understand the Limitations: Be aware of the limitations of using uncertified, high-purity reagents as standards, particularly with respect to accuracy and traceability.

References

  • ARO Scientific. (2025, May 8).
  • Sigma-Aldrich.
  • National Center for Biotechnology Information.
  • XRF Scientific. (2023, April 18).
  • International Atomic Energy Agency.
  • Sigma-Aldrich. 9-NONADECANONE AldrichCPR. Sigma-Aldrich.
  • Benchchem.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2023, August 29).
  • International Journal of Creative Research Thoughts. (2025, May 10).
  • Emerson.
  • Analytical Toxicology. (2017, September 4).

Sources

Comparative

Spectroscopic Differentiation of 9-Nonadecanone and 10-Nonadecanone: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing long-chain aliphatic regioisomers. For researchers and drug development professionals working with complex lipid mixtur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing long-chain aliphatic regioisomers. For researchers and drug development professionals working with complex lipid mixtures, degradation products of space-grade MAC lubricants, or synthetic fragrances, differentiating 9-nonadecanone from 10-nonadecanone is a critical quality control step [1].

While these two molecules share the same molecular formula (C₁₉H₃₈O), molecular weight (282.5 g/mol ), and nearly identical macroscopic physical properties, their behavior under spectroscopic interrogation diverges completely. This guide provides an objective, data-driven comparison of their spectroscopic signatures, grounded in the causality of molecular symmetry.

The Causality of Spectroscopic Variance

The fundamental discriminator between these two isomers is the precise location of the carbonyl group, which dictates the molecule's overall symmetry:

  • 10-Nonadecanone (Dinonyl Ketone): Possesses a perfectly symmetrical structure. The carbonyl carbon (C10) is flanked by two identical nonyl (C₉H₁₉) chains. This C2​ symmetry reduces the number of unique chemical environments and simplifies its fragmentation pathways [2].

  • 9-Nonadecanone: An asymmetrical ketone flanked by an octyl (C₈H₁₇) chain and a decyl (C₁₀H₂₁) chain. The lack of symmetry introduces chemical inequivalence across the molecule, resulting in a more complex spectral footprint [3].

Electron Ionization Mass Spectrometry (EI-MS): The Gold Standard

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the definitive technique for resolving these regioisomers. The ionization of the carbonyl oxygen initiates two predictable, structure-dependent fragmentation mechanisms: α -Cleavage and the McLafferty Rearrangement .

  • α -Cleavage: The bond between the carbonyl carbon and the adjacent α -carbon breaks, yielding an acylium ion. Because 10-nonadecanone is symmetrical, cleavage on either side yields the exact same [Nonyl-C=O]⁺ ion at m/z 155. In contrast, 9-nonadecanone yields two distinct acylium ions: m/z 141 ([Octyl-C=O]⁺) and m/z 169 ([Decyl-C=O]⁺).

  • McLafferty Rearrangement: The carbonyl oxygen abstracts a γ -hydrogen via a six-membered transition state, followed by the cleavage of the α

    β carbon-carbon bond, expelling an alkene. 10-nonadecanone expels 1-octene from either side, yielding a single enol radical cation at m/z 170. 9-nonadecanone undergoes this rearrangement on both its octyl and decyl sides, expelling 1-heptene and 1-nonene to yield two distinct diagnostic peaks at m/z 184 and m/z 156 [4].

MS_Fragmentation N9 9-Nonadecanone (Asymmetrical) N9_Alpha Alpha Cleavage N9->N9_Alpha N9_Mc McLafferty Rearrangement N9->N9_Mc N10 10-Nonadecanone (Symmetrical) N10_Alpha Alpha Cleavage N10->N10_Alpha N10_Mc McLafferty Rearrangement N10->N10_Mc N9_Alpha1 m/z 141 [Octyl-C=O]+ N9_Alpha->N9_Alpha1 N9_Alpha2 m/z 169 [Decyl-C=O]+ N9_Alpha->N9_Alpha2 N9_Mc1 m/z 156 [Octyl-C(OH)=CH2]+ N9_Mc->N9_Mc1 N9_Mc2 m/z 184 [Decyl-C(OH)=CH2]+ N9_Mc->N9_Mc2 N10_Alpha1 m/z 155 [Nonyl-C=O]+ N10_Alpha->N10_Alpha1 N10_Mc1 m/z 170 [Nonyl-C(OH)=CH2]+ N10_Mc->N10_Mc1

Logical fragmentation pathways differentiating 9-nonadecanone and 10-nonadecanone via EI-MS.

Quantitative MS Data Comparison

Fragment Type9-Nonadecanone (m/z)10-Nonadecanone (m/z)Structural OriginMolecular Ion [M]⁺282282Intact C₁₉H₃₈O α -Cleavage 1141155Loss of decyl (9-N) / nonyl (10-N) α -Cleavage 2169155Loss of octyl (9-N) / nonyl (10-N)McLafferty 1156170 α β cleavage (decyl side for 9-N)McLafferty 2184170 α β cleavage (octyl side for 9-N)

Self-Validating GC-MS Protocol

To ensure trustworthiness, this protocol incorporates Kovats Retention Indices (RI) as an internal validation metric.

  • Sample Preparation: Dissolve 1.0 mg of the purified ketone in 1.0 mL of GC-grade hexane. Spike the sample with 10 µL of an alkane standard mixture (C₁₀–C₂₅) to calculate the experimental RI.

  • Injection: Inject 1.0 µL in split mode (1:50 ratio) at an inlet temperature of 250 °C to prevent thermal degradation.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Oven program: 100 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min).

  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from m/z 40 to 350.

  • Data Validation: Confirm the molecular ion [M]⁺ at m/z 282. Verify the experimental RI against the literature value for 10-nonadecanone (approx. 2045–2082 on non-polar stationary phases)[2]. The simultaneous presence of m/z 156 and 184 definitively identifies 9-nonadecanone.

¹³C Nuclear Magnetic Resonance (NMR): The Symmetry Validator

While ¹H NMR spectra for these regioisomers are plagued by heavily overlapping aliphatic multiplets, ¹³C NMR provides a mathematically rigorous validation of molecular symmetry [5].

Because 10-nonadecanone possesses perfect symmetry, its 19 carbon atoms exist in exactly 10 chemically equivalent environments. Consequently, its ¹³C NMR spectrum will display exactly 10 distinct resonances. 9-Nonadecanone lacks this symmetry; the differing lengths of the octyl and decyl chains mean the carbon environments are non-equivalent, resulting in up to 19 distinct resonances.

NMR_Workflow Sample Ketone Sample (C19H38O) NMR 13C NMR Acquisition (100 MHz) Sample->NMR Analyze Count Distinct Carbon Resonances NMR->Analyze Sym 10 Peaks Perfect Symmetry (10-Nonadecanone) Analyze->Sym N = 10 Asym >10 Peaks (up to 19) Asymmetry (9-Nonadecanone) Analyze->Asym N > 10

Workflow for validating ketone regioisomers based on 13C NMR molecular symmetry.

NMR Data Comparison
Nucleus9-Nonadecanone10-NonadecanoneDiagnostic Value
¹³C NMR Up to 19 distinct resonancesExactly 10 distinct resonancesHigh (Definitive proof of symmetry)
¹H NMR Overlapping multiplets, pseudo-triplet for α -CH₂Clean triplet for α -CH₂ (4H)Low (Extensive aliphatic overlap)
Self-Validating ¹³C NMR Protocol
  • Sample Preparation: Dissolve 30 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Acquisition: Utilize a high-field NMR spectrometer (minimum 400 MHz for ¹H, yielding 100 MHz for ¹³C). Acquire the ¹³C{¹H} (proton-decoupled) spectrum using a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the unprotonated carbonyl carbon. Set a relaxation delay (D1) of 2.0 seconds.

  • Data Validation: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm. Confirm the presence of the carbonyl resonance at ~211 ppm. Count the distinct aliphatic resonances between 14 ppm and 45 ppm. A count of exactly 9 aliphatic peaks (plus the carbonyl) validates 10-nonadecanone.

Vibrational Spectroscopy (IR): Limitations in Isomer Discrimination

It is vital to note that Fourier Transform Infrared (FTIR) spectroscopy fails at regioisomer discrimination for these compounds. Both 9-nonadecanone and 10-nonadecanone exhibit a strong, sharp carbonyl (C=O) stretching band at approximately 1715 cm⁻¹ and intense C-H stretching vibrations around 2850–2950 cm⁻¹. Because the dipole moment changes during these vibrations are nearly identical regardless of the carbonyl's exact central position, their IR spectra are indistinguishable in standard laboratory settings.

References

  • Effect of Accelerated Aging on the Chemical Signature and Performance of a Multiply-Alkylated Cyclopentane (MAC) Lubricant for Space Applications. ProQuest / ResearchGate. 1

  • 10-Nonadecanone | C19H38O | CID 10441. PubChem, National Institutes of Health.

  • Topics in Current Chemistry: Mass Spectrometry of Aliphatic Ketones. National Academic Digital Library of Ethiopia. 2

  • 10-Nonadecanone - the NIST WebBook. National Institute of Standards and Technology (NIST).

  • Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N''-(10-nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory (ORNL). 3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Nonadecanone
Reactant of Route 2
Reactant of Route 2
9-Nonadecanone
© Copyright 2026 BenchChem. All Rights Reserved.